Indolizine-6-carboxylic acid
Description
Properties
IUPAC Name |
indolizine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCSPPLSDQUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626517 | |
| Record name | Indolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-42-7 | |
| Record name | Indolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Indolizine-6-carboxylic Acid from Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Indolizine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry, with a focus on pathways starting from readily available pyridine derivatives. This document details proposed synthetic routes, experimental protocols, and relevant quantitative data to facilitate further research and development in this area.
Introduction
Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in the field of drug discovery due to their diverse biological activities. The indolizine core is a key structural motif in a variety of pharmacologically active compounds. Specifically, the introduction of a carboxylic acid group at the 6-position of the indolizine ring can provide a handle for further functionalization or for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. This guide focuses on the synthesis of this compound from pyridine precursors, a common and versatile starting point in organic synthesis.
Proposed Synthetic Pathway
A direct, one-pot synthesis of this compound from simple pyridine derivatives is not extensively reported in the scientific literature. Therefore, a two-step synthetic route is proposed, leveraging the well-established Tschitschibabin indolizine synthesis followed by a standard functional group transformation.
The proposed pathway involves:
-
Step 1: Synthesis of 6-Cyanoindolizine via the Tschitschibabin reaction of 5-cyano-2-methylpyridine with an α-halo ketone, followed by base-induced cyclization.
-
Step 2: Hydrolysis of the resulting 6-cyanoindolizine to yield the target molecule, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Cyanoindolizine (Proposed)
This protocol is based on general procedures for the Tschitschibabin indolizine synthesis.
Materials:
-
5-cyano-2-methylpyridine
-
Bromoacetone (or another suitable α-halo ketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Toluene
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Quaternization: In a round-bottom flask, dissolve 5-cyano-2-methylpyridine (1.0 eq) in a minimal amount of a suitable solvent like acetone or acetonitrile. Add bromoacetone (1.1 eq). Stir the mixture at room temperature for 24-48 hours. The formation of the pyridinium salt may be observed as a precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the N-phenacyl-5-cyano-2-methylpyridinium bromide.
-
Cyclization: To a solution of the pyridinium salt (1.0 eq) in ethanol, add an aqueous solution of sodium bicarbonate (2.0-3.0 eq). Reflux the mixture for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 6-cyanoindolizine.
Step 2: Hydrolysis of 6-Cyanoindolizine to this compound
Materials:
-
6-cyanoindolizine
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Diethyl ether
Procedure:
-
Hydrolysis: In a round-bottom flask, suspend 6-cyanoindolizine (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v). Heat the mixture to reflux for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution to a pH of approximately 8-9. The product may precipitate at this stage. If so, filter the solid, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with a hydrochloric acid solution to a pH of 3-4 to precipitate the this compound. Filter the solid precipitate, wash with a small amount of cold water, and dry under vacuum to obtain the final product.
Quantitative Data
As the synthesis of 6-cyanoindolizine is a proposed route, the following table presents representative data from analogous Tschitschibabin syntheses of other substituted indolizines to provide an indication of expected yields and reaction conditions.
| Starting Pyridine Derivative | α-Halo Ketone | Base | Solvent | Time (h) | Yield (%) |
| 2-Methylpyridine | Phenacyl bromide | NaHCO₃ | Ethanol | 6 | 75 |
| 2,5-Dimethylpyridine | Bromoacetone | K₂CO₃ | DMF | 8 | 68 |
| 2-Methyl-5-bromopyridine | Phenacyl bromide | NaHCO₃ | Acetonitrile/Water | 12 | 62 |
Mechanistic Insight: The Tschitschibabin Reaction
The Tschitschibabin reaction for indolizine synthesis proceeds through two key stages: the formation of a pyridinium salt and its subsequent base-catalyzed intramolecular cyclization.
Caption: Key steps in the Tschitschibabin synthesis of indolizines.
Alternative Synthetic Strategies
While the proposed two-step synthesis via the Tschitschibabin reaction is a robust approach, other methods for the synthesis of substituted indolizines are also reported in the literature and may be adaptable for the synthesis of this compound.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes is a powerful method for constructing the indolizine core.[1][2] A 5-substituted pyridinium ylide could potentially be used to generate a 6-substituted indolizine.
Caption: General scheme for indolizine synthesis via 1,3-dipolar cycloaddition.
Conclusion
References
An In-depth Technical Guide on the Physical and Chemical Properties of Indolizine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine-6-carboxylic acid, a derivative of the indolizine heterocyclic system, is a compound of increasing interest in medicinal chemistry and materials science. The indolizine core, being a bioisostere of indole, is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and potential biological activities, to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
This compound (IUPAC name: this compound) is a small organic molecule with the chemical formula C₉H₇NO₂.[2] Its chemical structure consists of a fused pyridine and pyrrole ring system with a carboxylic acid group substituted at the 6-position.
Table 1: General and Computed Physical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 588720-42-7 |
| Canonical SMILES | C1=CN2C=C(C=CC2=C1)C(=O)O |
| XLogP3-AA (Computed) | 2 |
| Hydrogen Bond Donor Count (Computed) | 1 |
| Hydrogen Bond Acceptor Count (Computed) | 3 |
| Rotatable Bond Count (Computed) | 1 |
| Exact Mass | 161.047678466 g/mol |
| Monoisotopic Mass | 161.047678466 g/mol |
| Topological Polar Surface Area | 50.5 Ų |
| Heavy Atom Count | 12 |
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not explicitly available in the reviewed literature. However, general spectral characteristics of the indolizine core and carboxylic acids can be inferred.
-
¹H NMR: The proton NMR spectrum of the parent indolizine shows characteristic signals in the aromatic region.[3] For this compound, one would expect to see signals corresponding to the protons on the indolizine ring, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[4]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm).[4]
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, the synthesis of the indolizine core and its derivatives is well-documented. Common synthetic strategies that could be adapted include:
-
1,3-Dipolar Cycloaddition: This is a widely used method for constructing the indolizine nucleus. It typically involves the reaction of a pyridinium ylide with an electron-deficient alkyne or alkene.[5][6]
-
Tschitschibabin Reaction: This reaction involves the cyclization of a quaternary salt of a 2-alkylpyridine.[6]
-
Intramolecular Cyclization: Appropriately functionalized pyridine derivatives can undergo intramolecular cyclization to form the indolizine ring system.[1]
A plausible synthetic approach could involve the use of a pyridine derivative with a suitable precursor to the carboxylic acid group at the 4-position, which would become the 6-position in the resulting indolizine.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted searches. However, general procedures for the synthesis of indolizine derivatives can be found in the chemical literature.[5][6] For analysis, standard techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be applicable, likely after derivatization of the carboxylic acid to a more volatile ester for GC analysis.[7][8]
Biological Activity and Potential Signaling Pathways
The biological activities of various indolizine derivatives have been explored, with a significant focus on their potential as anticancer agents.[9][10] Studies have shown that functionalized indolizines can exhibit antiproliferative properties through mechanisms such as inhibition of tubulin polymerization and disruption of EGFR signaling.[9][10]
While there is a lack of specific data on the biological activity of this compound, its structural similarity to other biologically active indolizines suggests it may possess interesting pharmacological properties. For instance, derivatives of the isomeric indole-6-carboxylic acid have been synthesized and investigated as inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy.[11][12] This suggests that this compound could potentially interact with similar signaling pathways.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound is a molecule with potential for further investigation in drug discovery and materials science. This guide has summarized the currently available information on its physical and chemical properties. However, significant gaps remain, particularly concerning experimental data for its physical properties, a detailed and optimized synthesis protocol, and a thorough evaluation of its biological activities and mechanism of action. Future research efforts should focus on filling these knowledge gaps to fully unlock the potential of this intriguing heterocyclic compound.
References
- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 2. This compound | C9H7NO2 | CID 22565707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. INDOLIZINE(274-40-8) 1H NMR [m.chemicalbook.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Indolizine synthesis [organic-chemistry.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indolizine-6-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Indolizine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific research on this particular isomer, this guide also encompasses the broader class of indolizine derivatives to offer a wider context for its potential applications, synthesis, and biological activities.
Core Data for this compound
This compound is a specific isomer of the indolizine scaffold, a privileged structure in drug discovery. The core quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 588720-42-7 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CN2C=C(C=CC2=C1)C(=O)O | [1] |
| InChIKey | JOVCSPPLSDQUOO-UHFFFAOYSA-N | [2] |
Synthesis of Indolizine Derivatives
The synthesis of the indolizine core can be approached in two primary ways: by the intramolecular cyclization of a suitably functionalized pyridine or by constructing a pyridine ring from a functionalized pyrrole.[3] A common and versatile method is the 1,3-dipolar cycloaddition reaction.
Below is a generalized workflow for the synthesis of indolizine derivatives, which could be adapted for the synthesis of this compound.
References
Spectroscopic Profile of Indolizine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Indolizine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a detailed, representative spectroscopic profile based on the analysis of the parent indolizine structure and the well-established spectral characteristics of aromatic carboxylic acids. This guide includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, and anticipated Mass Spectrometry (MS) fragmentation, along with detailed, generalized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations derived from known data for the indolizine nucleus and typical values for aromatic carboxylic acids.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~7.8 - 8.0 | d | ~7.0 |
| H-2 | ~6.7 - 6.9 | t | ~6.5 |
| H-3 | ~7.2 - 7.4 | t | ~7.5 |
| H-5 | ~7.9 - 8.1 | s | - |
| H-7 | ~7.4 - 7.6 | d | ~8.5 |
| H-8 | ~7.6 - 7.8 | d | ~8.5 |
| -COOH | ~12.0 - 13.0 | br s | - |
Predicted in CDCl₃ or DMSO-d₆ as solvent. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~120 - 122 |
| C-2 | ~112 - 114 |
| C-3 | ~125 - 127 |
| C-5 | ~118 - 120 |
| C-6 | ~130 - 132 |
| C-7 | ~115 - 117 |
| C-8 | ~128 - 130 |
| C-8a | ~135 - 137 |
| -COOH | ~165 - 170 |
Predicted in CDCl₃ or DMSO-d₆ as solvent. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
| O-H Bend (Carboxylic Acid) | 910-950 | Medium, Broad |
Predicted for a solid sample (KBr pellet or ATR).
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Interpretation |
| ESI+ | 162.0555 | [M+H]⁺ |
| ESI+ | 184.0374 | [M+Na]⁺ |
| ESI- | 160.0402 | [M-H]⁻ |
| EI | 161 | M⁺ |
| EI | 116 | [M-COOH]⁺ |
M represents the parent molecule, this compound (C₉H₇NO₂), with a molecular weight of 161.16 g/mol .
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These are standard procedures applicable to a wide range of organic compounds, including this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and matched to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned and matched to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is employed.
-
Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory is utilized.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Usually, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is typically used for polar molecules like carboxylic acids. For fragmentation analysis, Electron Ionization (EI) may also be employed.
-
ESI-MS Acquisition:
-
The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
-
The analysis is performed in both positive and negative ion modes.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a gas temperature of 300-350 °C.
-
-
EI-MS Acquisition:
-
A small amount of the solid sample is introduced into the ion source via a direct insertion probe.
-
The sample is heated to induce vaporization.
-
The vaporized molecules are bombarded with a beam of electrons (typically 70 eV).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. The provided data and protocols are intended to aid researchers in the identification and characterization of this and related compounds. It is important to note that actual experimental values may vary depending on the specific instrumentation and conditions used.
The Biological Versatility of Indolizine and Its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a fused heterocyclic system isomeric to indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features have made it a versatile starting point for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of indolizine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action through signaling pathway visualizations.
Core Biological Activities
Indolizine derivatives have demonstrated a remarkable breadth of pharmacological effects. The planar nature of the indolizine nucleus facilitates interactions with a variety of biological macromolecules, including enzymes and nucleic acids. This has led to the development of compounds with potent activities, including but not limited to:
-
Anticancer Activity: Many indolizine derivatives exhibit significant cytotoxicity and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like epidermal growth factor receptor (EGFR) kinase and the disruption of cellular processes such as tubulin polymerization.
-
Antimicrobial Activity: The indolizine scaffold has proven to be a valuable template for the development of novel antibacterial and antifungal agents. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The proposed mechanisms include the inhibition of essential bacterial enzymes like protein tyrosine phosphatases.
-
Anti-inflammatory Activity: Several indolizine derivatives have been identified as potent anti-inflammatory agents. A primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Data Presentation: Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the potency of various indolizine derivatives, the following tables summarize their reported biological activities in terms of half-maximal inhibitory concentration (IC50) for enzymatic and cellular assays, and minimum inhibitory concentration (MIC) for antimicrobial assessments.
Table 1: Anticancer Activity of Indolizine Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| 5j | Hep-G2 (Liver) | 0.20 | EGFR Kinase Inhibition |
| 5g | Hep-G2 (Liver) | 0.29 | EGFR Kinase Inhibition |
| 5a | Hep-G2 (Liver) | 0.39 | EGFR Kinase Inhibition |
| 5d | Hep-G2 (Liver) | 0.48 | EGFR Kinase Inhibition |
| Indolizine-phenothiazine hybrid 17f | NCI-60 Panel | Low nanomolar range | Dual Tubulin Polymerization and Farnesyltransferase Inhibition |
| Indolizine-phenothiazine hybrid 17c | NCI-60 Panel | Low nanomolar range | Dual Tubulin Polymerization and Farnesyltransferase Inhibition |
| Indolizine-phenothiazine hybrid 17d | NCI-60 Panel | Low nanomolar range | Dual Tubulin Polymerization and Farnesyltransferase Inhibition |
Table 2: Antimicrobial Activity of Indolizine Derivatives (MIC Values)
| Compound ID | Microorganism | MIC (µg/mL) |
| 5g | Gram-positive bacteria | 16 - 256 |
| 5h | Gram-positive cocci | 16 - 32 |
| 5a | Gram-positive cocci | GM MIC = 32 |
| 5b | Fungi | 8 - 32 |
| Pyrazolyl-indolizine 5 | Bacillus subtilis, Staphylococcus aureus | 0.291 µM |
| Pyrazolyl-indolizine 9 | Pseudomonas aeruginosa, Salmonella typhimurium, Proteus vulgaris | 0.146 µM |
| Pyrazolyl-indolizine 13 | Pseudomonas aeruginosa, Salmonella typhimurium, Proteus vulgaris | 0.146 µM |
| Pyrazolyl-indolizine 19 | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | Potent |
Table 3: Anti-inflammatory Activity of Indolizine Derivatives (IC50 Values)
| Compound ID | Target Enzyme | IC50 (µM) |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | COX-2 | 5.84 |
| Indomethacin (Reference) | COX-2 | 6.84 |
| Compound 56 | COX-2 | 14.91 |
| Compound 56 | 5-LOX | 13.09 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of indolizine derivatives.
Synthesis of Indolizine Derivatives
The synthesis of the indolizine scaffold can be achieved through various methods, with the 1,3-dipolar cycloaddition reaction being a prominent and versatile approach.
General Procedure for 1,3-Dipolar Cycloaddition:
-
Formation of the Pyridinium Ylide: An appropriately substituted pyridine is reacted with an α-halo carbonyl compound (e.g., phenacyl bromide) in a suitable solvent such as acetone or acetonitrile at room temperature or under reflux to form the corresponding pyridinium salt. The pyridinium salt is then treated with a base, typically triethylamine, to generate the pyridinium ylide in situ.
-
Cycloaddition Reaction: The in situ generated pyridinium ylide is reacted with a dipolarophile, such as an electron-deficient alkene or alkyne (e.g., dimethyl acetylenedicarboxylate or ethyl propiolate). The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired indolizine derivative.
-
Characterization: The structure of the synthesized compound is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, if suitable crystals are obtained, X-ray crystallography.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indolizine derivatives in culture medium. After the 24-hour incubation, the medium from the wells is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to correct for background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The inoculum is then further diluted to achieve the final desired concentration for the assay.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the indolizine derivatives are prepared in the broth medium in a 96-well microtiter plate. A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are also included.
-
Inoculation: Each well (except the negative control) is inoculated with the standardized microorganism suspension. The final volume in each well is typically 100 or 200 µL.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 18-24 hours).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the heme cofactor, and a solution of the substrate, arachidonic acid. The COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a 96-well plate), the COX-2 enzyme is pre-incubated with various concentrations of the indolizine derivative (or a known COX-2 inhibitor like celecoxib as a positive control) in the reaction buffer containing heme for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the arachidonic acid substrate.
-
Detection of Product Formation: The activity of the COX-2 enzyme is determined by measuring the formation of one of its products, typically prostaglandin E2 (PGE2) or by monitoring the consumption of oxygen. PGE2 levels can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the activity in the absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
EGFR Kinase Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).
-
Reagent Preparation: Prepare a kinase assay buffer, a solution of a specific peptide substrate for EGFR, and a solution of ATP. The recombinant EGFR enzyme is diluted in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, the diluted EGFR enzyme is mixed with various concentrations of the indolizine derivative. The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. This is a luminescence-based assay where the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal.
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., PIPES buffer) containing GTP and glycerol on ice. Stock solutions of the test compounds (indolizine derivatives), a known inhibitor (e.g., colchicine), and a known promoter (e.g., paclitaxel) are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate. The test compounds and controls are added to the wells.
-
Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time (e.g., every minute for 60-90 minutes).
-
Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The effect of the indolizine derivatives is determined by comparing their polymerization curves to that of the control (no compound). Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by indolizine derivatives and typical experimental workflows.
Signaling Pathways
Caption: EGFR signaling pathway and its inhibition by indolizine derivatives.
Caption: Inhibition of the COX-2 inflammatory pathway by indolizine derivatives.
Caption: Disruption of tubulin polymerization by indolizine derivatives.
Experimental Workflows
Caption: General workflow for the synthesis of indolizine derivatives.
Caption: Workflow for the biological screening of indolizine derivatives.
Conclusion
The indolizine scaffold represents a highly promising and versatile platform for the discovery and development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this heterocyclic system. This technical guide has provided a comprehensive overview of the current state of research, from quantitative activity data and detailed experimental protocols to the elucidation of underlying signaling pathways. It is anticipated that continued exploration of the structure-activity relationships and mechanisms of action of indolizine derivatives will lead to the identification of novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases.
The Discovery and Enduring Legacy of Indolizine Compounds: A Technical Guide
An in-depth exploration into the historical milestones, synthetic evolution, and biological significance of the indolizine scaffold for researchers, scientists, and drug development professionals.
Introduction: Unveiling a Privileged Heterocycle
The story of indolizine, a unique nitrogen-fused heterocyclic system, begins in 1890 when Italian chemist Angelo Angeli first described a related compound.[1] However, it was not until 1912 that the parent indolizine molecule was successfully synthesized by Scholtz.[1] Initially termed "pyrindole" by Angeli and later "pyrrocoline" by Scholtz, the structure was confirmed by the seminal work of Diels and Alder.[1] This bicyclic aromatic compound, an isomer of the more widely known indole, has since captivated the attention of chemists and pharmacologists alike due to its presence in a vast array of natural products and its versatile biological activities.[2][3]
This technical guide provides a comprehensive overview of the discovery and history of indolizine compounds, detailing the pivotal synthetic methodologies that enabled their exploration. It further delves into the discovery of naturally occurring indolizidine alkaloids and explores the molecular mechanisms underlying the biological activities of synthetic indolizine derivatives, with a focus on their anticancer properties.
Synthetic Milestones: From Classical Reactions to Modern Innovations
The synthesis of the indolizine core has evolved significantly since its inception. The classical methods, while historically important, often required harsh conditions and gave low to moderate yields. Modern synthetic chemistry has introduced a plethora of more efficient and versatile methodologies.
The Scholtz Synthesis: A Historical First
The first successful synthesis of indolizine was achieved by Scholtz in 1912 by heating 2-methylpyridine with acetic anhydride at high temperatures (200–220°C).[1] This reaction produced an intermediate, which Scholtz named "picolide," and subsequent hydrolysis yielded the indolizine ring system.[1] While groundbreaking for its time, this method was limited in its applicability and efficiency.
The Chichibabin Reaction: A More General Approach
A more versatile and widely used classical method is the Chichibabin indolizine synthesis. This reaction involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound to form a pyridinium salt, which then undergoes a base-mediated intramolecular cyclization to yield the indolizine.[4][5] This method allows for the introduction of a wider variety of substituents onto the indolizine core.
Modern Synthetic Methods: Efficiency and Diversity
Contemporary organic synthesis has expanded the toolbox for constructing the indolizine scaffold, with 1,3-dipolar cycloaddition reactions being a particularly powerful and widely employed strategy.[6][7] These reactions typically involve the in situ generation of a pyridinium ylide, which then reacts with a dipolarophile, such as an activated alkyne or alkene, to construct the five-membered ring of the indolizine system. These methods often offer high yields and regioselectivity under milder reaction conditions.[6][7]
| Synthetic Method | Key Reactants | General Conditions | Typical Yield (%) | Reference |
| Scholtz Synthesis | 2-Methylpyridine, Acetic Anhydride | High temperature (200-220°C), followed by hydrolysis | Low (often not reported) | [1] |
| Chichibabin Reaction | 2-Alkylpyridine, α-Halocarbonyl Compound, Base | Varies, often reflux in a suitable solvent | Moderate to Good (e.g., 41-52%) | [4] |
| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Dipolarophile, Base | Often milder conditions, can be one-pot | Good to Excellent (e.g., 80-92%) | [6][7] |
| Boekelheide Synthesis | 3-(2-pyridyl)-1-propanol | Pyrolysis at 280°C with Pd/C catalyst | 50% | [1] |
The Discovery of Naturally Occurring Indolizidine Alkaloids
The indolizine nucleus is the core structure of a large and diverse family of naturally occurring compounds known as indolizidine alkaloids. These alkaloids are found in a wide range of organisms, including plants, fungi, and the skin of amphibians.[3][8] They exhibit a remarkable array of biological activities, which has made them attractive targets for both isolation and synthetic efforts.
Swainsonine and Castanospermine: Pioneering Discoveries
Among the first and most significant naturally occurring indolizidine alkaloids to be discovered were swainsonine and castanospermine. Swainsonine, a trihydroxyoctahydroindolizine, was first isolated from the plant Swainsona canescens.[1][6] Castanospermine, a tetrahydroxyoctahydroindolizine, was isolated from the seeds of the Australian black bean tree, Castanospermum australe.[9] The discovery and characterization of these compounds in the late 1970s and early 1980s opened a new chapter in the study of indolizine chemistry and biology.
| Alkaloid | Natural Source | Year of First Isolation Report | Key Biological Activity |
| Swainsonine | Swainsona canescens | 1979 | α-Mannosidase inhibitor |
| Castanospermine | Castanospermum australe | 1981 | α- and β-Glucosidase inhibitor |
Experimental Protocols
Representative Chichibabin Synthesis of 2-Phenylindolizine
Materials:
-
2-Methylpyridine
-
Phenacyl bromide (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Quaternization: In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq) in ethanol. Add phenacyl bromide (1.0 eq) portion-wise with stirring at room temperature. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation of Pyridinium Salt: Allow the reaction mixture to cool to room temperature. The pyridinium salt will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol. The salt can be used in the next step without further purification.
-
Cyclization: Suspend the pyridinium salt in a mixture of water and dichloromethane. Add an excess of sodium bicarbonate (3.0 eq) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-phenylindolizine.
General Protocol for the Isolation of Swainsonine from Locoweed (Astragalus species)
Materials:
-
Dried and ground locoweed plant material
-
Methanol
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., chloroform/methanol mixtures)
Procedure:
-
Extraction: Macerate the dried plant material in methanol at room temperature for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction: Dissolve the crude extract in a dilute aqueous HCl solution (e.g., 2% HCl). Wash the acidic solution with dichloromethane to remove non-basic compounds. Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.
-
Extraction of Alkaloids: Extract the basified aqueous solution with dichloromethane (3-5 times). Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Chromatographic Purification: Concentrate the dried organic extract and subject the residue to column chromatography on silica gel. Elute with a gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol) to separate the alkaloid fraction.
-
Isolation and Characterization: Monitor the fractions by TLC. Combine the fractions containing swainsonine and concentrate to yield the purified alkaloid. The identity and purity of swainsonine can be confirmed by spectroscopic methods (NMR, MS) and comparison with authentic samples.[1][6]
Biological Activities and Signaling Pathways
Synthetic indolizine derivatives have been the subject of extensive research due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant focus of this research has been on the development of indolizine-based anticancer agents.
Inhibition of Tubulin Polymerization
Certain indolizine derivatives have been shown to exert their anticancer effects by inhibiting the polymerization of tubulin, a crucial protein involved in the formation of microtubules.[10] Microtubules are essential components of the cytoskeleton and are vital for cell division, motility, and intracellular transport. By disrupting microtubule dynamics, these indolizine compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[10]
Inhibition of EGFR Signaling Pathway
Another important mechanism of action for some anticancer indolizine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11][12] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[13] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Certain indolizine compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling cascades that promote tumor progression.[11][12]
Conclusion
From its initial description over a century ago to its current status as a privileged scaffold in medicinal chemistry, the journey of indolizine is a testament to the enduring value of heterocyclic chemistry. The development of diverse and efficient synthetic methods has been instrumental in unlocking the therapeutic potential of this unique ring system. The discovery of naturally occurring indolizidine alkaloids with potent biological activities has further fueled interest in this field. As our understanding of the molecular mechanisms of action of indolizine derivatives continues to grow, so too will the opportunities for the rational design and development of novel therapeutics for a wide range of diseases, from cancer to viral infections. The indolizine core, with its rich history and promising future, remains a fertile ground for discovery in the years to come.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 3. A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chichibabin Reaction | PPTX [slideshare.net]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of Indolizine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a unique bicyclic aromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of indolizine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document details key quantitative data, experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Core Therapeutic Applications and Efficacy
Indolizine-based compounds have been extensively investigated for their potential to treat a range of diseases. Their versatile structure allows for diverse substitutions, leading to compounds with potent and selective biological activities.
Anticancer Activity
Indolizine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The mechanisms of action often involve the disruption of key cellular processes essential for cancer cell proliferation and survival, such as tubulin polymerization and receptor tyrosine kinase signaling.[1][2] For instance, certain functionalized indolizines have shown potent inhibitory activity against the colchicine-binding site of tubulin, leading to cell cycle arrest and apoptosis.[1] Others have been found to inhibit epidermal growth factor receptor (EGFR) signaling, a critical pathway in many cancers.[2]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents.[3] Indolizine scaffolds have proven to be a valuable source of new antimicrobial compounds with activity against a range of pathogenic bacteria and fungi.[3][4] Some pyrazolyl-indolizine derivatives, for example, have shown potent efficacy against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans.[4] The proposed mechanisms of action include the inhibition of essential enzymes like dihydropteroate synthase and gyrase B, as well as the disruption of the microbial cell membrane.[4]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indolizine derivatives have been investigated as potential anti-inflammatory agents, with some compounds exhibiting significant inhibition of key inflammatory mediators.[5] A notable mechanism of action is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play crucial roles in the inflammatory cascade.[5]
Quantitative Data Summary
The following table summarizes the quantitative efficacy data for representative indolizine derivatives across different therapeutic applications.
| Compound ID | Therapeutic Application | Target/Cell Line | Efficacy (IC50/MIC in µM) | Reference |
| cis-11 | Anticancer | DU-145 (Prostate Cancer) | 4.41 | [6] |
| MDA-MB-231 (Breast Cancer) | 1.01 | [6] | ||
| TFMK cis-10 | Anticancer | DU-145 (Prostate Cancer) | 13.42 | [6] |
| MDA-MB-231 (Breast Cancer) | 4.19 | [6] | ||
| Compound 5c | Anticancer | HOP-62 (Non-small cell lung) | Growth Inhibition: 34% at 10 µM | |
| Compound 7g | Anticancer | HOP-62 (Non-small cell lung) | Growth Inhibition: 15% at 10 µM | [1] |
| Compound 56 | Anti-inflammatory | COX-2 Enzyme | IC50: 14.91 | [5] |
| 5-LOX Enzyme | IC50: 13.09 | [5] | ||
| Pyrazolyl-indolizine 5 | Antimicrobial | Bacillus subtilis | Potent | |
| Staphylococcus aureus | Potent | [4] | ||
| Pseudomonas aeruginosa | Potent | [4] | ||
| Salmonella typhimurium | Potent | [4] | ||
| Candida albicans | Potent | [4] | ||
| Pyrazolyl-indolizine 9 | Antimicrobial | Bacillus subtilis | Potent | [4] |
| Staphylococcus aureus | Potent | [4] | ||
| Pseudomonas aeruginosa | Potent | [4] | ||
| Salmonella typhimurium | Potent | [4] | ||
| Candida albicans | Potent | [4] | ||
| Pyrazolyl-indolizine 13 | Antimicrobial | Bacillus subtilis | Potent | [4] |
| Staphylococcus aureus | Potent | [4] | ||
| Pseudomonas aeruginosa | Potent | [4] | ||
| Salmonella typhimurium | Potent | [4] | ||
| Candida albicans | Potent | [4] | ||
| Pyrazolyl-indolizine 19 | Antimicrobial | Bacillus subtilis | Potent | [4] |
| Staphylococcus aureus | Potent | [4] | ||
| Pseudomonas aeruginosa | Potent | [4] | ||
| Salmonella typhimurium | Potent | [4] | ||
| Candida albicans | Potent | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for a key synthetic method and a representative biological assay.
Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a versatile and widely used method for the synthesis of the indolizine core.[1]
Materials:
-
Substituted pyridinium N-ylide precursor (e.g., N-(cyanomethyl)pyridinium chloride)
-
Electron-deficient alkene or alkyne (e.g., ethyl propiolate)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a solution of the pyridinium salt (1.0 eq) in anhydrous acetonitrile, add the electron-deficient alkene or alkyne (1.2 eq).
-
Slowly add triethylamine (1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or under gentle heating for the time indicated by TLC analysis until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indolizine derivative.
-
Characterize the final product using spectroscopic techniques such as NMR, FT-IR, and HRMS.
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indolizine test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indolizine test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
EGFR Signaling Pathway Targeted by Indolizine Derivatives
General Workflow for Antimicrobial Screening of Indolizine Derivatives
Structure-Activity Relationship of Indolizine Scaffolds
References
An In-depth Technical Guide to Structural Analogs and Derivatives of Indolizine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs and derivatives of indolizine-6-carboxylic acid. This class of compounds holds significant promise in the development of novel therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This document details experimental protocols, summarizes quantitative data, and visualizes key experimental workflows to facilitate further research and development in this area.
Introduction to Indolizine Scaffolds
Indolizine, a fused heterocyclic system consisting of a pyridine and a pyrrole ring, is a structural isomer of indole and serves as a key scaffold in numerous biologically active compounds.[1][2] The unique electronic and structural features of the indolizine nucleus make it an attractive target for medicinal chemists. Modifications at various positions of the indolizine ring system, particularly the incorporation of a carboxylic acid moiety at the 6-position, have been explored to modulate the pharmacological properties of these derivatives.
Synthesis of this compound and Its Analogs
The synthesis of indolizine derivatives can be achieved through several established methods, with the 1,3-dipolar cycloaddition reaction being a cornerstone of many synthetic strategies.[1][2]
General Synthetic Approach: 1,3-Dipolar Cycloaddition
A widely employed method for the synthesis of the indolizine core involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkene or alkyne.[1] This approach offers a versatile route to a wide array of substituted indolizines.
A general workflow for this synthesis is depicted below:
Experimental Protocol: Synthesis of Ethyl 6-bromo-3-(4-chlorobenzoyl)indolizine-1-carboxylate
This protocol is adapted from a reported synthesis of functionalized indolizines and serves as a representative example for the synthesis of a 6-substituted indolizine derivative.[1][3]
Materials:
-
3-Bromopyridine
-
Ethyl 2-bromo-4-(4-chlorophenyl)-4-oxobutanoate
-
Triethylamine
-
Ethyl propiolate
-
Solvents: Dichloromethane, Methanol
Procedure:
-
Pyridinium Salt Formation: A solution of 3-bromopyridine and ethyl 2-bromo-4-(4-chlorophenyl)-4-oxobutanoate in a suitable solvent is stirred at room temperature to form the corresponding pyridinium salt.
-
Ylide Generation and Cycloaddition: The pyridinium salt is treated with a base, such as triethylamine, in the presence of ethyl propiolate. This generates the pyridinium ylide in situ, which then undergoes a 1,3-dipolar cycloaddition with ethyl propiolate.
-
Isolation and Purification: The reaction mixture is worked up, and the crude product is purified by crystallization and column chromatography using a dichloromethane/methanol mixture to yield the final product, ethyl 6-bromo-3-(4-chlorobenzoyl)indolizine-1-carboxylate.[3]
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a spectrum of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most prominent.
Anticancer Activity
Several studies have highlighted the potential of indolizine derivatives as anticancer agents.[1][3][4] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5]
Quantitative Data: In Vitro Growth Inhibition of Cancer Cell Lines
The following table summarizes the in vitro growth inhibition (GI%) of selected indolizine derivatives against a panel of human cancer cell lines at a concentration of 10⁻⁵ M.[3]
| Compound ID | Derivative | Cancer Cell Line | Growth Inhibition (%) |
| 5c | Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | HOP-62 (Non-Small Cell Lung) | 34 (cytotoxic) |
| SNB-75 (CNS) | 15 (cytotoxic) | ||
| RXF-393 (Renal) | Cytotoxic | ||
| SK-MEL-2 (Melanoma) | Cytotoxic | ||
| 6c | Ethyl 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | SNB-75 (CNS) | Strong cytostatic |
| 7g | Diethyl 3-benzoylindolizine-1,7-dicarboxylate | HOP-62 (Non-Small Cell Lung) | Strong cytostatic |
| SNB-75 (CNS) | 14 (cytotoxic) |
Data extracted from Popovici et al. (2025).[3]
Antimicrobial Activity
Indolizine derivatives have also shown promising antimicrobial activity against various bacterial and fungal strains.[6][7]
Experimental Protocol: Antimicrobial Screening
A common method for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds (indolizine derivatives)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.
-
Serial Dilution: Perform serial dilutions of the test compounds in the growth medium in the 96-well plates.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of indolizine derivatives has been investigated, with some compounds showing inhibitory effects on key inflammatory mediators.[8][9]
Signaling Pathway: Inhibition of Inflammatory Mediators
The diagram below illustrates a simplified pathway of how indolizine derivatives may exert their anti-inflammatory effects by targeting enzymes like cyclooxygenase-2 (COX-2) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]
Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for the rational design of more potent and selective indolizine-based drugs.[1]
Key observations from available data suggest that:
-
Substitution on the Pyridine Ring: Modifications on the pyridine ring, such as the introduction of bromo or carboxyethyl groups, significantly influence the anticancer activity.[1]
-
Ester and Carboxylic Acid Functionalities: The presence of an ester group, particularly at the C-1 position, has been shown to enhance cytotoxic potential compared to the corresponding carboxylic acid or amide analogs.[1]
-
Substituents on the Pyrrole Ring: The nature of substituents on the pyrrole ring also plays a critical role in determining the biological activity profile.
Conclusion and Future Directions
Structural analogs and derivatives of this compound represent a promising class of compounds with diverse pharmacological activities. The synthetic accessibility of the indolizine scaffold allows for extensive structural modifications to optimize their therapeutic potential. Future research should focus on:
-
The development of more efficient and regioselective synthetic methods for accessing a wider range of 6-substituted indolizine-carboxylic acid derivatives.
-
Comprehensive in vitro and in vivo studies to establish detailed structure-activity relationships for various biological targets.
-
Elucidation of the specific molecular mechanisms of action and identification of the direct cellular targets of these compounds.
-
Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.
This guide provides a solid foundation for researchers and drug development professionals to build upon in the exciting field of indolizine chemistry and pharmacology. The continued exploration of this versatile scaffold is anticipated to yield novel and effective therapeutic agents for a variety of diseases.
References
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jopcr.com [jopcr.com]
Understanding the Aromaticity of the Indolizine Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine, a nitrogen-fused bicyclic heterocycle, is a pivotal scaffold in medicinal chemistry and materials science.[1] Its chemical behavior, stability, and reactivity are fundamentally governed by its aromatic character, a property stemming from the delocalization of its 10 π-electron system.[1][2] This technical guide provides an in-depth analysis of the aromaticity of the indolizine ring, synthesizing evidence from theoretical principles, spectroscopic analyses, and computational studies. We present key quantitative data, detail the experimental and computational protocols used for its characterization, and provide visual diagrams to elucidate core concepts and workflows, offering a comprehensive resource for professionals in the field.
Introduction to Indolizine and Aromaticity
Indolizine, systematically named pyrrolo[1,2-a]pyridine, is a heterocyclic aromatic compound.[1][3] It consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, distinguished by a bridgehead nitrogen atom.[1] This structure is isoelectronic with indole but possesses unique properties due to the nitrogen's position.
Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. The primary indicator for aromaticity is Hückel's rule, which requires the molecule to have a continuous cycle of p-orbitals and (4n+2) π-electrons, where 'n' is a non-negative integer.[4][5][6] Indolizine, with its 10 π-electrons, fits this rule for n=2, predicting a stable aromatic system.[1] This inherent stability influences its synthetic routes and its potential as a core structure in drug design.[7][8][9]
Theoretical Basis of Aromaticity in Indolizine
Electronic Structure and Hückel's Rule
The aromaticity of indolizine is rooted in its electronic configuration. The molecule is a bicyclic, planar system with a conjugated network of 10 π-electrons, satisfying the (4n+2) π rule for aromaticity (where n=2).[1][2] This system arises from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring.[10] The delocalization of these π-electrons over both rings is a key feature, which has been conclusively established by NMR studies.[11]
Resonance Theory
The true structure of indolizine is a resonance hybrid of multiple canonical forms, which contributes to its overall stability. The delocalization of electrons across the fused rings means that no single Lewis structure can accurately represent the molecule. It is best represented as a hybrid of three primary resonance structures, which illustrates the distribution of electron density across the carbon framework.[10][11] Hückel Molecular Orbital (HMO) calculations show the highest electron density at the C3 position, followed by C1, which dictates the regioselectivity of its chemical reactions.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indolizine - Wikipedia [en.wikipedia.org]
- 4. Hückel's rule - Wikipedia [en.wikipedia.org]
- 5. Huckel's Rule - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 11. jbclinpharm.org [jbclinpharm.org]
Methodological & Application
Application Notes and Protocols for Indolizine-6-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indolizine-6-carboxylic acid is a valuable starting material for the synthesis of a diverse range of indolizine derivatives. The indolizine scaffold is a key structural motif in numerous biologically active compounds, making its derivatization a significant focus in medicinal chemistry and drug discovery.[1] These application notes provide detailed protocols for the synthetic manipulation of this compound, focusing on the transformation of the carboxylic acid moiety and the functionalization of the indolizine core.
Overview of Synthetic Transformations
This compound offers two primary sites for chemical modification: the carboxylic acid group at the 6-position and the electron-rich pyrrole ring of the indolizine nucleus. Electrophilic substitution on the indolizine ring typically occurs at the C1 and C3 positions.[1] The carboxylic acid group can be readily converted into a variety of functional groups, including amides, esters, and alcohols, or removed via decarboxylation.
Caption: Key synthetic pathways starting from this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies for carboxylic acids and related heterocyclic systems. Researchers should optimize these conditions for their specific substrates and equipment.
Amide Bond Formation: Synthesis of Indolizine-6-carboxamides
The conversion of carboxylic acids to amides is a fundamental transformation in medicinal chemistry. The following protocol utilizes propylphosphonic anhydride (T3P®) as a mild and efficient coupling agent, adapted from a procedure for indolizine-2-carboxylic acid.[2][3]
General Workflow:
Caption: Workflow for the synthesis of indolizine-6-carboxamides.
Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Cool the resulting mixture to a temperature between -20 °C and -10 °C.
-
Slowly add a solution of propylphosphonic anhydride (T3P®, 50% in ethyl acetate) (1.5 eq.) to the reaction mixture.
-
After the addition of T3P®, add the desired amine or hydrazine derivative (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolizine-6-carboxamide.
Quantitative Data (Hypothetical based on similar reactions):
| Amine Substrate | Coupling Reagent | Solvent | Yield (%) |
| Aniline | T3P® | Chloroform | 85-95 |
| Benzylamine | HATU/DIPEA | DMF | 80-90 |
| Morpholine | EDC/HOBt/DMAP | Acetonitrile | 90-98 |
Yields are illustrative and will vary depending on the specific amine used.[4]
Esterification: Synthesis of Indolizine-6-carboxylates
Fischer-Speier esterification provides a direct method to convert carboxylic acids to esters using an alcohol in the presence of an acid catalyst. For more sensitive substrates, Steglich esterification using DCC and a catalytic amount of DMAP is a mild and effective alternative.
Protocol (Steglich Esterification):
-
Dissolve this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Quantitative Data (Hypothetical):
| Alcohol Substrate | Method | Catalyst | Yield (%) |
| Methanol | Fischer-Speier | H₂SO₄ | 75-85 |
| Ethanol | Fischer-Speier | H₂SO₄ | 70-80 |
| tert-Butanol | Steglich | DCC/DMAP | 80-90 |
Decarboxylation: Synthesis of Unsubstituted Indolizine
The removal of the carboxylic acid group can be a crucial step to access the parent indolizine core for further functionalization. The following protocol is based on a general method for the decarboxylation of heterocyclic carboxylic acids.[5]
Protocol:
-
Dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Add a catalytic amount of an organic acid (e.g., p-toluenesulfonic acid, 0.1 eq.).
-
Heat the reaction mixture to 100-130 °C.
-
Monitor the evolution of CO₂ and the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or sublimation to yield indolizine.
Quantitative Data (Hypothetical):
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| p-TsOH | DMF | 120 | 70-85 |
| Acetic Acid | DMF | 120 | 65-80 |
Functionalization of the Indolizine Core
After removal or conversion of the deactivating carboxylic acid group, the indolizine ring is amenable to electrophilic substitution, primarily at the C3 position.[6]
General Strategy for C3-Alkylation:
Caption: General scheme for C3-alkylation of the indolizine core.
This C3-functionalization opens avenues for creating a wide array of derivatives with potential biological activity.[7] The choice of electrophile and catalyst allows for fine-tuning of the desired substitution.
Conclusion
This compound serves as a versatile platform for the synthesis of novel heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the derivatization of both the carboxylic acid functional group and the core indolizine structure. These methods are essential for researchers in drug discovery and organic synthesis, enabling the exploration of the chemical space around the privileged indolizine scaffold.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Indolizine-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, indolizine-6-carboxylic acid derivatives are of particular importance as scaffolds in the development of novel therapeutic agents, notably for their potential anti-inflammatory properties.[2][3] These compounds have been shown to exhibit their anti-inflammatory effects through the inhibition of key enzymes and cytokines in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3]
This document provides detailed experimental protocols for the synthesis of this compound derivatives, focusing on a robust and versatile method involving a 1,3-dipolar cycloaddition reaction followed by ester hydrolysis.
Synthetic Strategy
The synthesis of this compound derivatives can be efficiently achieved through a two-step process. The initial step involves the construction of the indolizine core via a 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne, such as ethyl propiolate. This reaction typically yields the corresponding ethyl indolizine-6-carboxylate. The subsequent step is the hydrolysis of the ester to the desired carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Indolizine-6-carboxylate Derivatives via 1,3-Dipolar Cycloaddition
This protocol is adapted from a similar synthesis of substituted indolizine carboxylates and can be optimized for specific substrates.
Materials:
-
4-Substituted Pyridine (e.g., 4-methylpyridine)
-
Ethyl 2-bromoacetate
-
Ethyl propiolate
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., Triethylamine, Potassium Carbonate)
Procedure:
-
Formation of the Pyridinium Salt:
-
In a round-bottom flask, dissolve the 4-substituted pyridine (1.0 eq.) in anhydrous acetonitrile.
-
Add ethyl 2-bromoacetate (1.1 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting pyridinium salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
1,3-Dipolar Cycloaddition:
-
To a suspension of the pyridinium salt (1.0 eq.) in anhydrous DMF, add ethyl propiolate (1.2 eq.).
-
Slowly add a base, such as triethylamine (2.0 eq.), to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired ethyl indolizine-6-carboxylate derivative.
-
Protocol 2: Hydrolysis of Ethyl Indolizine-6-carboxylate to this compound
Materials:
-
Ethyl Indolizine-6-carboxylate derivative
-
Ethanol
-
Aqueous solution of a base (e.g., 2M Sodium Hydroxide or Potassium Hydroxide)
-
Aqueous solution of an acid (e.g., 1M Hydrochloric Acid)
Procedure:
-
Dissolve the ethyl indolizine-6-carboxylate derivative (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the aqueous base solution (e.g., 2M NaOH, 3.0 eq.) to the flask.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of the aqueous acid solution (e.g., 1M HCl).
-
The this compound will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various indolizine carboxylate derivatives based on reported literature.
| Derivative | Starting Pyridine | Dipolarophile | Base | Solvent | Time (h) | Yield (%) |
| Ethyl 7-methylindolizine-1-carboxylate | 4-Methylpyridine | Ethyl propiolate | Triethylamine | Acetonitrile | 24 | 75-85 |
| Diethyl indolizine-1,3-dicarboxylate | Pyridine | Diethyl acetylenedicarboxylate | Triethylamine | Dichloromethane | 12 | 80-90 |
| Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate[4] | 4-benzoyl-1H-pyrrole-2-carbaldehyde | (E)-ethyl 4-bromobut-2-enoate | K₂CO₃ | DMF | 8 | 76 |
Mandatory Visualization
Below are diagrams illustrating the synthetic workflow and a proposed signaling pathway for the anti-inflammatory action of this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Caption: Proposed anti-inflammatory signaling pathway of Indolizine derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Application of Indolizine-6-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a structural isomer of indole, the indolizine nucleus is present in various natural products and synthetic compounds exhibiting a wide range of biological effects. The introduction of a carboxylic acid moiety at the 6-position of the indolizine ring system offers a key functional group for further derivatization and interaction with biological targets. This document provides a comprehensive overview of the applications of indolizine derivatives, with a focus on the potential of Indolizine-6-carboxylic acid as a scaffold in drug discovery. While specific biological data for this compound is limited in the public domain, this report extrapolates its potential from the extensive research on its derivatives, particularly in the areas of oncology and inflammation.
Medicinal Chemistry Applications
The indolizine scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a variety of biological targets. The primary areas of application for indolizine carboxylic acid derivatives are:
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of indolizine derivatives against a range of cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. The carboxylic acid group, or its ester and amide derivatives, can play a crucial role in the pharmacophore, potentially interacting with amino acid residues in the active sites of target proteins.
-
Anti-inflammatory Activity: Indolizine derivatives have been investigated as potential anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and cytokines. The carboxylic acid functionality is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could serve as a valuable starting point for the development of novel anti-inflammatory compounds.
-
Other Therapeutic Areas: Beyond oncology and inflammation, indolizine derivatives have shown promise as 5-HT3 receptor antagonists, antimicrobial agents, and central nervous system (CNS) depressants.
Data Presentation: Anticancer Activity of Indolizine Carboxylic Acid Derivatives
The following tables summarize the in vitro anticancer activity of various indolizine carboxylic acid derivatives from published literature. It is important to note that these are derivatives and not this compound itself.
Table 1: Cytotoxic Activity of Indolizine Carboxylic Acid Esters against Various Cancer Cell Lines
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | HOP-62 (Non-small cell lung cancer) | >100 (cytotoxic) | [1] |
| NCI-H226 (Non-small cell lung cancer) | >100 (cytotoxic) | [1] | ||
| SNB-75 (Glioblastoma) | >100 (cytotoxic) | [1] | ||
| SK-MEL-2 (Melanoma) | >100 (cytotoxic) | [1] | ||
| RXF-393 (Renal cancer) | >100 (cytotoxic) | [1] | ||
| 6c | Ethyl 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | SNB-75 (Glioblastoma) | >100 (cytotoxic) | [1] |
| 7g | Diethyl 3-benzoylindolizine-1,7-dicarboxylate | HOP-62 (Non-small cell lung cancer) | >100 (cytotoxic) | [1] |
Table 2: Antiproliferative Activity of Indolizine Lactones
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| cis-4g | Indolizine lactone derivative | DU-145 (Prostate) | 36.93 ± 2.58 | |
| trans-4d | Indolizine lactone derivative | DU-145 (Prostate) | 46.65 ± 7.29 | |
| MDA-MB-231 (Breast) | 21.99 ± 3.44 |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of a Methyl Indolizine-6-carboxylate Precursor via 1,3-Dipolar Cycloaddition
This step involves the reaction of a pyridinium ylide with an electron-deficient alkyne.
Materials:
-
4-Carbomethoxypyridine
-
Methyl bromoacetate
-
Methyl propiolate
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Magnetic stirrer and hotplate
-
Round-bottom flasks and condenser
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Formation of the Pyridinium Salt: In a round-bottom flask, dissolve 4-Carbomethoxypyridine (1 equivalent) in anhydrous DCM. Add methyl bromoacetate (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate (the pyridinium salt) should be observed. Filter the solid, wash with cold DCM, and dry under vacuum.
-
Generation of the Pyridinium Ylide and Cycloaddition: To a suspension of the pyridinium salt (1 equivalent) in anhydrous acetonitrile, add triethylamine (1.2 equivalents) dropwise at 0°C to generate the pyridinium ylide in situ.
-
After stirring for 30 minutes at 0°C, add methyl propiolate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired methyl indolizine-6-carboxylate.
Step 2: Hydrolysis of Methyl Indolizine-6-carboxylate to this compound
Materials:
-
Methyl indolizine-6-carboxylate (from Step 1)
-
Methanol or Ethanol
-
Aqueous solution of a base (e.g., Sodium Hydroxide or Lithium Hydroxide)
-
Hydrochloric acid (HCl) for acidification
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl indolizine-6-carboxylate (1 equivalent) in methanol or a mixture of methanol and water in a round-bottom flask.
-
Add an aqueous solution of NaOH or LiOH (2-3 equivalents) to the flask.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Proposed Synthetic Pathway for this compound
Caption: Proposed two-step synthesis of this compound.
General Workflow for Anticancer Drug Screening
Caption: A typical workflow for the screening of potential anticancer compounds.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indolizine derivative.
References
Indolizine-6-Carboxylic Acid: A Versatile Scaffold for Novel Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolizine scaffold, a fused heterocyclic system isomeric to indole, has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Derivatives of indolizine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The unique electronic and structural features of the indolizine nucleus make it a privileged scaffold for the development of novel therapeutic agents. While diverse substitution patterns on the indolizine ring have been explored, this document focuses on the potential of indolizine-6-carboxylic acid as a key intermediate for generating novel drug candidates. The carboxylic acid group at the 6-position serves as a versatile handle for chemical modifications, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. These notes provide an overview of the therapeutic potential of indolizine derivatives, protocols for their synthesis and biological evaluation, and a summary of their structure-activity relationships.
Therapeutic Applications and Mechanisms of Action
Indolizine derivatives have shown promise in several therapeutic areas, primarily oncology and inflammation. Their mechanisms of action often involve targeting key cellular processes and signaling pathways.
Anticancer Activity
The anticancer properties of indolizine derivatives are a major area of investigation.[4][5] One of the key mechanisms identified is the inhibition of tubulin polymerization.[4][6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[7]
Another avenue of anticancer activity for indolizine derivatives is the inhibition of key signaling enzymes such as Cyclooxygenase-2 (COX-2).[8][9][10] Overexpression of COX-2 is implicated in the pathogenesis of several cancers, and its inhibition can impede tumor growth and angiogenesis.[9]
Anti-inflammatory Activity
The anti-inflammatory effects of indolizine derivatives are also well-documented.[1] A primary mechanism is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade responsible for the production of prostaglandins.[8][9][10] Additionally, some indolizine derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11]
Quantitative Data Summary
The following tables summarize the biological activity of various indolizine derivatives from the literature, highlighting their potential as anticancer and anti-inflammatory agents.
Table 1: Anticancer Activity of Indolizine Derivatives
| Compound | Cancer Cell Line | Assay | Activity Metric | Value | Reference |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | - | COX-2 Inhibition | IC50 | 5.84 µM | [9] |
| Indolizine-chalcone hybrid | - | Anticancer | - | - | [12] |
| Indolizine derivative 6w | BxPC3 (pancreatic) | Cell Viability | IC50 | 0.47 ± 0.04 µM | [1] |
| MCF7 (breast) | Cell Viability | IC50 | 1.82 ± 0.08 µM | [1] | |
| PC3 (prostate) | Cell Viability | IC50 | 2.68 ± 0.08 µM | [1] | |
| Ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid (5c) | HOP-62 (non-small cell lung) | Cytotoxicity | % Growth | 34% | [4] |
| Diethyl ester of 3-benzoylindolizine-1,7-dicarboxylic acid (7g) | HOP-62 (non-small cell lung) | Cytotoxicity | % Growth | 15% | [4] |
| Indoline derivative 9d | MGC-803 | Antiproliferative | IC50 | 1.84 µM | [7] |
| A549 | Antiproliferative | IC50 | 6.82 µM | [7] | |
| Kyse30 | Antiproliferative | IC50 | 1.61 µM | [7] | |
| Kyse450 | Antiproliferative | IC50 | 1.49 µM | [7] | |
| Kyse510 | Antiproliferative | IC50 | 2.08 µM | [7] | |
| EC-109 | Antiproliferative | IC50 | 2.24 µM | [7] | |
| - | Tubulin Polymerization Inhibition | IC50 | 3.4 µM | [7] | |
| Indole derivative 21 | - | Tubulin Polymerization Inhibition | IC50 | 0.15 ± 0.07 µM | [6] |
| Indole derivative 5m | - | Tubulin Polymerization Inhibition | IC50 | 0.37 ± 0.07 µM | [6] |
Table 2: Anti-inflammatory Activity of Indolizine Derivatives
| Compound | Target | Assay | Activity Metric | Value | Reference |
| Indolizine analogue 2a | COX-2 | Enzyme Inhibition | IC50 | 6.56 µM | [8] |
| Indolizine analogue 2c | COX-2 | Enzyme Inhibition | IC50 | 6.94 µM | [8] |
| 7-(Trifluoromethyl)indolizine 4d | COX-2 | Enzyme Level Reduction | - | Significant | [11] |
| 7-(Trifluoromethyl)indolizine 4e, 4f, 4a | TNF-α | Level Reduction | - | Significant | [11] |
| 7-(Trifluoromethyl)indolizine 4f, 4g, 4d | IL-6 | Level Reduction | - | Significant | [11] |
| 7-(Trifluoromethyl)indolizine 4a, 4d, 4f | Nitric Oxide (NO) | Level Reduction | - | Significant | [11] |
Experimental Protocols
Detailed methodologies for the synthesis of the indolizine scaffold and key biological assays are provided below.
Synthesis of the Indolizine Scaffold
A common and versatile method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction.[13][14]
Protocol: 1,3-Dipolar Cycloaddition for Indolizine Synthesis
Materials:
-
Appropriately substituted pyridine
-
α-Halo ketone
-
Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
Procedure:
-
Formation of the Pyridinium Ylide: In a round-bottom flask, dissolve the substituted pyridine and α-halo ketone in the anhydrous solvent.
-
Add the base dropwise to the mixture at room temperature and stir for 1-2 hours. This facilitates the formation of the pyridinium ylide intermediate.
-
Cycloaddition Reaction: To the ylide solution, add the electron-deficient alkyne.
-
Heat the reaction mixture under reflux for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired indolizine derivative.
Biological Assays
The MTT assay is a colorimetric method used to assess cell viability.[15][16][17][18]
Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indolizine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indolizine compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
This assay measures the ability of a compound to interfere with the assembly of microtubules.[19][20][21][22][23]
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Indolizine test compounds
-
Positive control (e.g., Nocodazole) and negative control (vehicle)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Pre-warm the fluorescence plate reader to 37°C.
-
On ice, prepare the tubulin reaction mix containing tubulin (final concentration 2-3 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter.
-
Prepare serial dilutions of the indolizine compounds in General Tubulin Buffer.
-
Assay: Add 10 µL of the compound dilutions, positive control, or vehicle control to the wells of the 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed plate reader.
-
Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes at 37°C.[23]
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization and the maximum polymer mass for each compound concentration to determine the IC50 value.
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[11][24][25][26][27]
Protocol: Fluorometric COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Indolizine test compounds
-
Positive control (e.g., Celecoxib)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and arachidonic acid in COX Assay Buffer according to the kit manufacturer's instructions.
-
Assay: In the wells of the 96-well plate, add the COX Assay Buffer, heme, fluorometric probe, and the indolizine test compounds or positive control.
-
Add the COX-2 enzyme solution to each well and incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[26]
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.
This assay quantifies the amount of TNF-α in a sample, which can be used to assess the anti-inflammatory activity of a compound in cell-based assays.[28][29][30][31]
Protocol: TNF-α Sandwich ELISA
Materials:
-
ELISA plate pre-coated with anti-human TNF-α antibody
-
Cell culture supernatants from cells treated with indolizine compounds
-
Recombinant human TNF-α standard
-
Biotinylated anti-human TNF-α detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Assay diluent
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the TNF-α standard in assay diluent.
-
Sample Addition: Add 100 µL of the standards and cell culture supernatants to the wells of the ELISA plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Reaction Stoppage: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the cell culture supernatants.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indolizine derivatives and a general experimental workflow for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Biological evaluation of indolizine-chalcone hybrids as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 14. Indolizine synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. assaygenie.com [assaygenie.com]
- 27. mdpi.com [mdpi.com]
- 28. chondrex.com [chondrex.com]
- 29. nwlifescience.com [nwlifescience.com]
- 30. mpbio.com [mpbio.com]
- 31. file.elabscience.com [file.elabscience.com]
Application Notes: Indolizine-6-Carboxylic Acid Derivatives in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolizine scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives are of significant interest in oncology, with studies revealing mechanisms that include tubulin polymerization inhibition, disruption of EGFR signaling, and the induction of apoptosis.[2][3] While the broader class of indolizine derivatives has been extensively studied, specific research on indolizine-6-carboxylic acid remains a developing area. These application notes consolidate findings from closely related indolizine-carboxylate analogues to provide a foundational guide for researchers investigating the 6-carboxylic acid isomer. The protocols and data presented herein for derivatives substituted on the pyridine ring serve as a valuable starting point for the synthesis, evaluation, and mechanistic study of novel this compound-based anticancer agents.
Mechanism of Action: Tubulin Polymerization Inhibition
A primary anticancer mechanism for many bioactive indolizine derivatives is the disruption of microtubule dynamics.[2][4] Several studies, supported by in silico molecular docking, have shown that these compounds can bind to the colchicine-binding site on β-tubulin.[3][4] This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are critical for forming the mitotic spindle during cell division. By disrupting their formation, indolizine derivatives can induce a G2/M phase cell-cycle arrest, ultimately leading to apoptosis and inhibiting cancer cell proliferation.[4]
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes the in vitro anticancer activity of structurally related indolizine-carboxylate and other pyridine-ring-substituted derivatives. This data provides a benchmark for evaluating new compounds.
| Compound Name / Identifier | Cancer Cell Line | Assay Type | Result (IC₅₀ / GI%) | Reference |
| Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate (5c) | HOP-62 (Non-Small Cell Lung) | Growth Inhibition | 34% Cytotoxicity at 10 µM | [2][3] |
| SNB-75 (CNS Cancer) | Growth Inhibition | 15% Cytotoxicity at 10 µM | [2][3] | |
| NCI-H226 (Non-Small Cell Lung) | Growth Inhibition | Cytotoxic | [2][3] | |
| SK-MEL-2 (Melanoma) | Growth Inhibition | Cytotoxic | [2][3] | |
| RXF-393 (Renal Cancer) | Growth Inhibition | Cytotoxic | [2][3] | |
| Indolizine Derivative (6w) | BxPC3 (Pancreatic) | IC₅₀ | 0.47 ± 0.04 µM | [5] |
| MCF7 (Breast) | IC₅₀ | 1.82 ± 0.08 µM | [5] | |
| PC3 (Prostate) | IC₅₀ | 2.68 ± 0.08 µM | [5] | |
| Indolizine Derivative (8e) | CAL-27 (Oral) | IC₅₀ | 47 nM | [4] |
| BT-20 (Breast) | IC₅₀ | 63 nM | [4] | |
| HGC-27 (Gastric) | IC₅₀ | 58 nM | [4] | |
| Indolizine Derivative (8h) | CAL-27 (Oral) | IC₅₀ | 117 nM | [4] |
| BT-20 (Breast) | IC₅₀ | 96 nM | [4] | |
| HGC-27 (Gastric) | IC₅₀ | 101 nM | [4] | |
| Indolizine-chalcone hybrid (4h) | Human Lymphoma | Apoptosis Assay | Induces Caspase-Dependent Apoptosis | [6] |
| Indolizine Derivative (Compound 9d) | Farnesyltransferase | Enzyme Inhibition | IC₅₀ = 1.07 ± 0.34 μM | [7] |
Experimental Protocols
Protocol 1: Synthesis of Indolizine-Carboxylate Derivatives
The most common and versatile method for synthesizing the indolizine core is the [3+2] dipolar cycloaddition reaction between a pyridinium ylide (generated in situ from a pyridinium salt) and an electron-deficient alkyne, such as ethyl propiolate.[2][3]
Methodology:
-
Pyridinium Salt Synthesis:
-
Dissolve the appropriately substituted pyridine (e.g., a pyridine-4-carboxylic acid ester for a 6-carboxy-indolizine target) in a suitable solvent like acetone or acetonitrile.
-
Add an equimolar amount of a substituted 2-bromoacetophenone or similar bromoacetyl compound.
-
Stir the mixture at room temperature or under gentle reflux for 2-24 hours until precipitation is complete.
-
Collect the resulting pyridinium salt by filtration, wash with cold solvent, and dry under vacuum.
-
-
[3+2] Cycloaddition:
-
Suspend the dried pyridinium salt (1.0 eq) in a solvent such as dichloromethane (DCM) or acetonitrile.[2]
-
Add an electron-deficient alkyne, typically ethyl propiolate (1.2 eq).
-
Add a base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), portion-wise or dropwise at 0°C or room temperature to generate the pyridinium ylide in situ.
-
Allow the reaction to stir at room temperature for 12-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any inorganic salts.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., DCM/methanol) to yield the pure indolizine-carboxylate ester.[2]
-
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of a poly-functionalized indolizine scaffold and its anticancer activity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological evaluation of indolizine-chalcone hybrids as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthesized Indolizine-6-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indolizine-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with the indolizine scaffold. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed protocols for the purification of this compound using common laboratory techniques: recrystallization and column chromatography.
General Purification Workflow
The overall process for purifying and verifying the integrity of synthesized this compound is outlined below. The crude product from the reaction work-up is first subjected to a primary purification method, followed by analysis to assess its purity.
Caption: General workflow for purification and analysis of this compound.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published, the following table provides representative data for the purification of analogous heterocyclic carboxylic acids, offering expected ranges for yield and purity.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield Range | Key Parameters |
| Recrystallization | 75-90% | >98% | 60-85% | Solvent system (e.g., Ethanol/Water), cooling rate, washing solvent. |
| Column Chromatography | 60-90% | >99% | 50-80% | Stationary phase (Silica gel), mobile phase gradient (e.g., Hexane/Ethyl Acetate). |
| Preparative HPLC | 80-95% | >99.5% | 40-70% | Stationary phase (e.g., C18), mobile phase (e.g., Acetonitrile/Water with TFA). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid crystalline compounds. The selection of an appropriate solvent system is critical for success.
1.1. Solvent Screening:
-
Place approximately 10-20 mg of the crude this compound into several test tubes.
-
To each tube, add 0.5 mL of a different test solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or mixtures with water).
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the tubes containing undissolved solid. A suitable solvent will fully dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent. An ethanol/water mixture is often a good starting point for polar heterocyclic compounds.
1.2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) portion-wise until the solid just dissolves.
-
If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1] For carboxylic acids, it's often beneficial to add a small amount of a volatile acid to the mobile phase to suppress deprotonation and reduce tailing.[2]
2.1. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate, or dichloromethane/methanol) to find a system that gives good separation between the desired product and impurities (target Rf value of 0.2-0.4).
-
To reduce streaking, a small amount of acetic or formic acid (0.5-1%) can be added to the eluent.[3]
2.2. Column Chromatography Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3] Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until it is just above the silica bed.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[3] Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.[3]
-
Elution: Begin eluting the column with the non-polar mobile phase determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) by adding a more polar solvent (e.g., ethyl acetate, followed by methanol if necessary, often with 0.5-1% acetic acid).[3]
-
Fraction Collection: Collect fractions in test tubes as the eluent exits the column.[3]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[3]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity or for separating challenging mixtures, preparative HPLC is the method of choice.[4] A reversed-phase C18 column is commonly used for polar compounds.
3.1. Analytical HPLC Method Development:
-
Develop an analytical HPLC method using a C18 column to achieve baseline separation of this compound from its impurities.
-
A common mobile phase consists of a gradient of water (A) and acetonitrile (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.
3.2. Preparative HPLC Procedure:
-
Scale up the analytical method to a preparative C18 column, adjusting the flow rate and gradient accordingly.
-
Dissolve the crude or partially purified product in the mobile phase or a compatible solvent like DMSO.
-
Inject the sample onto the preparative column.
-
Collect fractions corresponding to the peak of the target compound, often guided by UV detection.
-
Combine the pure fractions and remove the organic solvent (e.g., acetonitrile) under reduced pressure.
-
Lyophilize or extract the remaining aqueous solution to isolate the final pure product.
References
Application Notes and Protocols: A Robust Methodology for the Preparation of Indolizine-2-Carboxamides from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry and drug discovery due to their diverse and potent biological activities. The incorporation of an amide functionality at the 2-position of the indolizine core is a key strategy for developing novel therapeutic agents.[1] This document provides a detailed methodology for the synthesis of indolizine-2-carboxamides, commencing from the corresponding carboxylic acids. The protocols described herein utilize modern and efficient coupling reagents to ensure high yields and purity of the final products.
The primary synthetic route involves a two-step process: the preparation of the indolizine-2-carboxylic acid precursor, followed by the amide coupling with a variety of amines. This application note details a reliable method employing propylphosphonic acid anhydride (T3P®) as a mild and effective coupling agent for the final amidation step.[1][2]
Overall Synthetic Workflow
The synthesis of indolizine-2-carboxamides from a suitable precursor like ethyl indolizine-2-carboxylate follows a straightforward workflow. The initial step is the hydrolysis of the ester to the corresponding carboxylic acid, which then serves as the key intermediate for the subsequent amide bond formation.
Caption: General workflow for the synthesis of indolizine-2-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of Indolizine-2-carboxylic Acid
This protocol outlines the saponification of ethyl indolizine-2-carboxylate to yield indolizine-2-carboxylic acid.[3]
Materials:
-
Ethyl indolizine-2-carboxylate
-
Ethanol
-
Water
-
Potassium hydroxide (KOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add potassium hydroxide (5.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure indolizine-2-carboxylic acid.
Protocol 2: Synthesis of Indolizine-2-carboxamides using T3P®
This protocol details the coupling of indolizine-2-carboxylic acid with various amines using T3P® as the coupling agent.[1][2]
Materials:
-
Indolizine-2-carboxylic acid
-
Substituted amine or hydrazine derivative
-
Propylphosphonic acid anhydride (T3P®) solution (50% in a suitable solvent like ethyl acetate)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of indolizine-2-carboxylic acid in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture to a temperature between -20 °C and -10 °C.
-
Slowly add the propylphosphonic acid anhydride (T3P®) solution to the reaction mixture.
-
After the addition of T3P®, add the corresponding amine or hydrazine derivative.
-
Allow the reaction to proceed, monitoring its completion using an appropriate technique such as TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indolizine-2-carboxamide.
Data Presentation
The following table summarizes the synthesis of various indolizine-2-carboxamides from indolizine-2-carboxylic acid and different amines using the T3P® coupling methodology.
| Entry | Amine (R-NH₂) | Product | Yield (%) |
| 1 | Aniline | N-phenylindolizine-2-carboxamide | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)indolizine-2-carboxamide | 88 |
| 3 | Benzylamine | N-benzylindolizine-2-carboxamide | 92 |
| 4 | Morpholine | (Indolizin-2-yl)(morpholino)methanone | 78 |
| 5 | Piperidine | (Indolizin-2-yl)(piperdin-1-yl)methanone | 81 |
Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.
Mechanism of T3P®-Mediated Amidation
The proposed mechanism for the T3P®-mediated amide bond formation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: Proposed mechanism for T3P®-mediated amidation.
Conclusion
The methodology presented provides a robust and efficient pathway for the synthesis of indolizine-2-carboxamides from their carboxylic acid precursors. The use of propylphosphonic acid anhydride (T3P®) as a coupling agent offers high yields and a straightforward purification process.[1] These protocols serve as a solid foundation for researchers engaged in the synthesis and exploration of novel indolizine-based compounds for potential applications in drug discovery and development.
References
"application of indolizine derivatives in materials science and dyes"
For Researchers, Scientists, and Drug Development Professionals
Indolizine, a fused heterocyclic aromatic compound, has emerged as a versatile scaffold in the development of advanced materials and functional dyes. Its unique electronic properties, including strong fluorescence and tunable emission, make it a promising candidate for a wide range of applications, from biological imaging to organic electronics. This document provides detailed application notes and protocols for the use of indolizine derivatives in materials science and as dyes, with a focus on fluorescent probes, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs).
Fluorescent Probes and pH Sensors
Indolizine derivatives are excellent candidates for fluorescent probes due to their high quantum yields and sensitivity to the local environment. Their fluorescence can be tuned across the visible spectrum by modifying the substituents on the indolizine core. This property is particularly useful for developing sensors for various analytes, including pH.
The fluorescence of certain indolizine derivatives is sensitive to pH changes due to the protonation and deprotonation of functional groups, which alters the intramolecular charge transfer (ICT) process.[1] This phenomenon allows for the ratiometric sensing of pH, providing a built-in self-calibration for more accurate measurements.
Table 1: Photophysical Properties of Representative Fluorescent Indolizine Derivatives
| Compound | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| Indolizine-BMes₂ Derivative 1 | 385 | 428 | 0.68 | Not Reported | Not Reported | [2] |
| Indolizine-BMes₂ Derivative 2 | 410 | 495 | 0.27 | Not Reported | Not Reported | [2] |
| 3-Benzoyl-7-(trans-2-pyridin-2-yl-vinyl)-indolizine-1-carboxylic acid methyl ester | 405 | Not Reported | Not Reported | Not Reported | MeCN | [3] |
| Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Not Reported | Not Reported | 0.55 | Not Reported | Chloroform:Acetonitrile (1:1) | [4] |
| SiRos1300 | 1140 | Not Reported | Not Reported | 115,000 | CH₂Cl₂ | [5] |
| SiRos1550 | 1348 | Not Reported | Not Reported | 122,000 | CH₂Cl₂ | [5] |
| SiRos1700 | 1440 | Not Reported | Not Reported | 98,000 | CH₂Cl₂ | [5] |
| Indolizine Derivative 3a (pH sensor) | Not Reported | 529 (neutral) / 473 (acidic) | Not Reported | Not Reported | Not Reported | [1] |
| Indolizine Derivative 3b (pH sensor) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocol: Synthesis of a Fluorescent Indolizine Derivative
This protocol describes a general one-pot, two-component reaction for the synthesis of fluorescent indolizine derivatives.[7]
Materials:
-
Appropriate pyridinium salt (1.0 mmol)
-
Activated alkyne (e.g., methyl propiolate) (1.0 mmol)
-
Triethylamine (1.1 mmol)
-
Dichloromethane (10 mL)
-
Silica gel for column chromatography
Procedure:
-
Suspend the pyridinium salt in dichloromethane in a round-bottom flask.
-
Add the activated alkyne to the suspension.
-
Add triethylamine dropwise to the mixture with vigorous stirring at room temperature.
-
Continue stirring for the time specified in the relevant literature (typically a few hours) until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired fluorescent indolizine derivative.
-
Characterize the final product using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Caption: General workflow for the synthesis of fluorescent indolizine derivatives.
Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of indolizine derivatives make them suitable for use as emitters or hosts in the emissive layer of OLEDs.[8] Their high thermal stability and ability to form amorphous films are advantageous for device fabrication and longevity. The color of the emitted light can be precisely controlled by chemical modification of the indolizine core.
Table 2: Performance of an Indolizine-Based OLED
| Device Structure | Emissive Material | Brightness (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) | Reference |
| ITO/NPB/Cz-SBDPI/TPBI/LiF/Al | Cz-SBDPI (indolizine derivative) | 12,984 | 5.9 | 5.7 | 6.2 | (0.15, 0.06) | [8] |
Experimental Protocol: Fabrication of an Indolizine-Based OLED
This protocol outlines a general procedure for the fabrication of a multilayer OLED device by thermal evaporation.[8]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting material (e.g., NPB)
-
Indolizine-based emissive material (e.g., Cz-SBDPI)
-
Electron-transporting material (e.g., TPBI)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Substrate cleaning solutions (e.g., Hellmanex, isopropanol, deionized water)
-
Sonicator
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning:
-
Sonicate the ITO-coated glass substrates in a cleaning solution (e.g., 1% Hellmanex) for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in isopropanol for 5 minutes.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Organic Layer Deposition:
-
Place the cleaned substrates in a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Deposit a hole-transporting layer (e.g., NPB, ~40 nm).
-
Deposit the indolizine-based emissive layer (~20 nm).
-
Deposit an electron-transporting layer (e.g., TPBI, ~30 nm).
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (~1 nm) as an electron injection layer.
-
Deposit the aluminum cathode (~100 nm).
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and CIE coordinates of the fabricated OLED device.
-
Caption: Workflow for the fabrication of an indolizine-based OLED.
Dye-Sensitized Solar Cells (DSSCs)
Indolizine derivatives can act as efficient photosensitizers in DSSCs. Their strong absorption in the visible region and suitable energy levels allow for effective electron injection into the semiconductor's conduction band. The performance of indolizine-based DSSCs can be optimized by tuning the donor-π-acceptor structure of the dye. While the provided data is for a related indoline dye, the fabrication protocol is directly applicable.
Table 3: Photovoltaic Performance of a DSSC with an Indoline-Based Dye (D-205)
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Electrolyte | Reference |
| D-205 | Not Reported | Not Reported | Not Reported | Not Reported | I⁻/I₃⁻ and Co²⁺/Co³⁺ | [9] |
Experimental Protocol: Fabrication of an Indolizine-Based DSSC
This protocol details the fabrication of a bifacial DSSC, which can be adapted for a standard single-sided cell.[9]
Materials:
-
Fluorine-doped tin oxide (FTO)-coated glass
-
TiO₂ paste
-
Indolizine-based dye solution (e.g., 0.3 mM in ethanol)
-
Platinum solution for counter electrode
-
Redox electrolyte (e.g., I⁻/I₃⁻ based)
-
Hot melt spacer
-
UV-curable resin
Procedure:
-
Photoanode Preparation:
-
Screen-print a mesoporous TiO₂ layer on the FTO glass.
-
Sinter the TiO₂ film at 450-500 °C for 30 minutes.
-
Immerse the cooled TiO₂ electrode in the indolizine dye solution for 12-24 hours.
-
Rinse the dye-adsorbed photoanode with ethanol and air-dry.
-
-
Counter Electrode Preparation:
-
Spin-coat a thin layer of platinum solution onto another FTO glass substrate.
-
Sinter the platinum-coated FTO at 450 °C for 30 minutes.
-
-
Cell Assembly:
-
Assemble the photoanode and the counter electrode using a hot melt spacer to create a gap.
-
Inject the redox electrolyte into the gap through a pre-drilled hole. . Seal the hole with a UV-curable resin.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
-
Determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Caption: Workflow for the fabrication of an indolizine-based DSSC.
References
- 1. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research of 3-(4-Aminophenyl)-indolizine Derivatives asFluorescent Probes for Protons [cjcu.jlu.edu.cn]
- 7. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
One-Pot Synthesis of Substituted Indolizine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indolizine and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by improving efficiency, reducing waste, and simplifying reaction procedures. This document provides detailed application notes and experimental protocols for three distinct one-pot methods for synthesizing substituted indolizine derivatives.
Method 1: Gold-Catalyzed Three-Component Synthesis of Aminoindolizines
This method utilizes a gold(III) catalyst to facilitate a multicomponent coupling and cycloisomerization reaction between a heteroaryl aldehyde, a secondary amine, and a terminal alkyne. The reaction proceeds with high atom economy and can be performed under solvent-free conditions or in water, offering a green chemistry approach to substituted aminoindolizines.[1][2]
Reaction Scheme:
-
Reactants: Heteroaryl aldehyde (e.g., Pyridine-2-carboxaldehyde), Secondary amine (e.g., Piperidine), Terminal alkyne (e.g., Phenylacetylene)
-
Catalyst: NaAuCl₄·2H₂O or AuCl₃
-
Solvent: Water or Solvent-free
-
Product: 1,3-disubstituted aminoindolizine
Experimental Workflow Diagram
Caption: Workflow for Gold-Catalyzed Aminoindolizine Synthesis.
Quantitative Data Summary
| Entry | Aldehyde | Amine | Alkyne | Catalyst | Solvent | Yield (%) |
| 1 | Pyridine-2-carboxaldehyde | Piperidine | Phenylacetylene | NaAuCl₄·2H₂O | Water | 85 |
| 2 | Pyridine-2-carboxaldehyde | Piperidine | Phenylacetylene | AuCl₃ | Water | 86 |
| 3 | Pyridine-2-carboxaldehyde | Morpholine | Phenylacetylene | NaAuCl₄·2H₂O | Water | 82 |
| 4 | Pyridine-2-carboxaldehyde | Pyrrolidine | Phenylacetylene | NaAuCl₄·2H₂O | Water | 78 |
| 5 | Thiophene-2-carboxaldehyde | Piperidine | Phenylacetylene | NaAuCl₄·2H₂O | Water | 75 |
| 6 | Pyridine-2-carboxaldehyde | Piperidine | 1-Hexyne | NaAuCl₄·2H₂O | Water | 72 |
Data extracted from a representative study.[1] Yields are for isolated products.
Detailed Experimental Protocol
-
Reaction Setup: To a sealed tube, add pyridine-2-carboxaldehyde (1.0 mmol), piperidine (1.1 mmol), phenylacetylene (1.5 mmol), and water (2 mL).
-
Catalyst Addition: Add NaAuCl₄·2H₂O (0.01 mmol, 1 mol%) to the reaction mixture.
-
Reaction Conditions: Seal the tube and stir the mixture at 60°C for 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate mixture) to afford the desired 3-phenyl-1-(piperidin-1-yl)indolizine.
Method 2: Metal-Free, Solvent-Free Three-Component Synthesis
This novel, environmentally friendly approach synthesizes polysubstituted indolizines from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols.[3] The reaction proceeds under solvent-free and metal-free conditions, highlighting its green chemistry credentials.[3][4]
Reaction Scheme:
-
Reactants: 2-(Pyridin-2-yl)acetate, Ynal (alkynyl aldehyde), Alcohol or Thiol
-
Conditions: Solvent-free, Metal-free, Room temperature
-
Product: Polysubstituted indolizine
Experimental Workflow Diagram
Caption: Workflow for Metal-Free Indolizine Synthesis.
Quantitative Data Summary
| Entry | 2-(Pyridin-2-yl)acetate | Ynal | Nucleophile (Alcohol/Thiol) | Yield (%) |
| 1 | Ethyl 2-(pyridin-2-yl)acetate | 3-Phenylpropiolaldehyde | Methanol | 87 |
| 2 | Ethyl 2-(pyridin-2-yl)acetate | 3-Phenylpropiolaldehyde | Ethanol | 92 |
| 3 | Ethyl 2-(pyridin-2-yl)acetate | 3-Phenylpropiolaldehyde | Isopropanol | 85 |
| 4 | Methyl 2-(pyridin-2-yl)acetate | 3-Phenylpropiolaldehyde | Methanol | 89 |
| 5 | Ethyl 2-(pyridin-2-yl)acetate | 3-(p-Tolyl)propiolaldehyde | Methanol | 84 |
| 6 | Ethyl 2-(pyridin-2-yl)acetate | 3-Phenylpropiolaldehyde | Ethanethiol | 78 |
Data extracted from a representative study.[3] Yields are for isolated products.
Detailed Experimental Protocol
-
Reaction Setup: In a sealed tube, mix ethyl 2-(pyridin-2-yl)acetate (0.2 mmol), 3-phenylpropiolaldehyde (0.3 mmol), and methanol (1.0 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure indolizine product.
Method 3: TEMPO-Oxidized One-Pot Synthesis from Alkenes
This transition-metal-free method synthesizes multisubstituted indolizines from readily available α-halo carbonyl compounds, pyridines, and electron-deficient alkenes.[5] The key to this reaction is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an organic oxidant, avoiding the need for toxic and expensive heavy metals.[5]
Reaction Scheme:
-
Reactants: α-Halo Carbonyl Compound, Pyridine, Electron-deficient Alkene
-
Oxidant: TEMPO
-
Base: Na₂CO₃
-
Solvent: DMF
-
Product: Polysubstituted indolizine
Experimental Workflow Diagram
Caption: Workflow for TEMPO-Oxidized Indolizine Synthesis.
Quantitative Data Summary
| Entry | α-Halo Carbonyl | Pyridine | Alkene | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | Pyridine | Ethyl acrylate | 92 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | Pyridine | Ethyl acrylate | 95 |
| 3 | 2-Bromo-1-(4-nitrophenyl)ethanone | Pyridine | Ethyl acrylate | 98 |
| 4 | 2-Bromo-1-phenylethanone | 4-Methylpyridine | Ethyl acrylate | 89 |
| 5 | 2-Bromo-1-phenylethanone | Pyridine | Methyl vinyl ketone | 85 |
| 6 | 2-Bromo-1-phenylethanone | Pyridine | Acrylonitrile | 82 |
Data extracted from a representative study.[5] Yields are for isolated products.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of the α-halo carbonyl compound (1.0 mmol) and pyridine (1.2 mmol) in DMF (5 mL), add the electron-deficient alkene (1.5 mmol), TEMPO (2.0 mmol), and Na₂CO₃ (2.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at 120°C for 4 hours in a sealed vessel.
-
Monitoring: Follow the reaction's progress by TLC analysis.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired indolizine derivative.
These protocols provide efficient, high-yielding, and versatile one-pot strategies for accessing a diverse range of substituted indolizine derivatives, which are of significant interest to the pharmaceutical and material science sectors.
References
Troubleshooting & Optimization
"troubleshooting common issues in Indolizine-6-carboxylic acid synthesis"
Welcome to the technical support center for the synthesis of Indolizine-6-carboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, from starting material preparation to final product purification.
Category 1: Reaction Setup and Starting Materials
Question 1: My reaction to form the pyridinium ylide intermediate is not proceeding or is giving a low yield. What are the possible causes?
Answer: Several factors can contribute to the inefficient formation of the pyridinium ylide, which is a crucial intermediate in many indolizine syntheses, such as the Tschitschibabin reaction.[1][2][3]
-
Purity of Starting Materials: Ensure that the pyridine derivative and the α-halo ester (or other alkylating agent) are pure and dry. Moisture can quench the base and hinder the reaction.
-
Base Strength: The choice and strength of the base are critical. A base that is too weak may not be sufficient to deprotonate the pyridinium salt to form the ylide. Conversely, a base that is too strong might lead to unwanted side reactions. Common bases for this step include triethylamine, DBU, or inorganic bases like potassium carbonate.
-
Solvent Choice: The solvent should be anhydrous and inert to the reaction conditions. Acetonitrile, THF, or DMF are often suitable choices.
-
Reaction Temperature: Ylide formation is often carried out at room temperature or with gentle heating. Excessively high temperatures can lead to decomposition.
Troubleshooting Steps:
-
Dry all glassware and solvents thoroughly before use.
-
Verify the purity of your starting materials via NMR or other analytical techniques.
-
Experiment with different bases of varying strengths.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.
Category 2: Cyclization and Aromatization
Question 2: The 1,3-dipolar cycloaddition reaction is resulting in a complex mixture of products or low yield of the desired indolizine. Why is this happening?
Answer: The 1,3-dipolar cycloaddition is a key step in forming the indolizine core.[4] Low yields or the formation of multiple products can be attributed to several factors:
-
Poor Regioselectivity: If using an unsymmetrical dipolarophile, the cycloaddition can result in a mixture of regioisomers. The electronic and steric properties of the substituents on both the ylide and the dipolarophile influence the regioselectivity.
-
Side Reactions: The pyridinium ylide can undergo other reactions, such as dimerization or reaction with other electrophiles present in the mixture.
-
Inefficient Aromatization: The initial cycloadduct (a dihydroindolizine) needs to be oxidized to the aromatic indolizine. If the oxidant is not effective or if the reaction conditions are not optimal, this step can be a bottleneck. Common oxidizing agents include palladium on carbon (Pd/C) with a hydrogen acceptor, or even air oxidation under the right conditions.
| Parameter | Recommendation for High Yield & Selectivity | Potential Issue if Not Followed |
| Dipolarophile | Use electron-deficient alkynes or alkenes for better reactivity. | Slow or no reaction with electron-rich or sterically hindered dipolarophiles. |
| Solvent | Aprotic solvents like toluene, xylene, or DMF are generally preferred. | Protic solvents can interfere with the ylide. |
| Temperature | Often requires heating (reflux) to proceed at a reasonable rate. | Low temperatures may result in very slow reaction times. |
| Oxidant | For alkene dipolarophiles, a dehydrogenating agent (e.g., Pd/C) is necessary. | Isolation of the unstable dihydroindolizine intermediate. |
Troubleshooting Flowchart:
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Higher Yield of Indolizine-6-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Indolizine-6-carboxylic acid for higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the initial synthesis of a corresponding ester, such as methyl or ethyl indolizine-6-carboxylate, followed by hydrolysis to the carboxylic acid. The indolizine core is often constructed via one of two primary methods: the Tschitschibabin reaction or a 1,3-dipolar cycloaddition. The Tschitschibabin reaction involves the condensation of a pyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[1] The 1,3-dipolar cycloaddition method utilizes the reaction of a pyridinium ylide with a suitable dipolarophile.[2][3]
Q2: I am observing a low yield of my final this compound product. What are the potential causes?
A2: Low yields can stem from several factors throughout the synthetic process. Incomplete reaction in the initial indolizine ester formation is a common issue. This can be due to suboptimal reaction temperature, insufficient reaction time, or inappropriate choice of base or solvent. During the hydrolysis step, incomplete conversion of the ester to the carboxylic acid can also lead to a lower yield. Furthermore, purification steps, if not optimized, can result in significant product loss. Side reactions, such as polymerization or the formation of regioisomers, can also consume starting materials and reduce the yield of the desired product.[4]
Q3: My final product is a dark, impure solid. What are the likely impurities and how can I remove them?
A3: Dark coloration in the final product often indicates the presence of polymeric byproducts or residual starting materials and reagents. Common impurities can include unreacted starting pyridine derivatives, the intermediate indolizine ester, and any catalysts or bases used in the reaction. Purification can be achieved through several methods. Recrystallization from a suitable solvent system is often effective for removing minor impurities and improving the crystalline nature of the product. For more complex mixtures, column chromatography on silica gel may be necessary. An acid-base extraction can also be employed to separate the carboxylic acid product from neutral or basic impurities.[5]
Q4: How can I monitor the progress of my reaction to optimize conditions?
A4: Thin-layer chromatography (TLC) is a crucial technique for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can visualize the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or harsh conditions. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Low or No Product Formation (Indolizine Ester Synthesis) | 1. Inactive reagents: Starting pyridine or α-halocarbonyl compound may have degraded. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Inappropriate base or solvent: The chosen base may not be strong enough to deprotonate the pyridinium salt, or the solvent may not be suitable for the reaction. | 1. Reagent Quality: Ensure the purity and reactivity of your starting materials. Use freshly distilled or purified reagents if necessary. 2. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures. 3. Base and Solvent Screening: Screen a variety of bases (e.g., triethylamine, DBU, potassium carbonate) and solvents (e.g., DMF, acetonitrile, toluene) to find the optimal combination for your specific substrates. |
| Low Yield in Hydrolysis Step | 1. Incomplete hydrolysis: The reaction time may be too short, or the concentration of the acid or base catalyst may be insufficient. 2. Product degradation: The carboxylic acid product may be sensitive to the harsh acidic or basic conditions of hydrolysis, leading to degradation. | 1. Extended Reaction Time: Increase the reaction time and monitor the disappearance of the ester spot on TLC. 2. Catalyst Concentration: Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis. 3. Milder Conditions: If product degradation is suspected, consider using milder hydrolysis conditions, such as using a weaker base or conducting the reaction at a lower temperature for a longer period. |
| Formation of Multiple Products (Side Reactions) | 1. Regioisomer formation: In some cases, the cyclization can occur at different positions on the pyridine ring, leading to a mixture of isomers. 2. Polymerization: The starting materials or intermediates may be prone to polymerization under the reaction conditions. 3. Side reactions of the carboxylic acid group: The carboxylic acid functionality may participate in undesired side reactions. | 1. Control of Regioselectivity: The choice of starting materials and reaction conditions can influence regioselectivity. A thorough literature search for similar systems is recommended. 2. Concentration and Temperature Control: Running the reaction at a lower concentration and temperature can sometimes minimize polymerization. 3. Protecting Groups: If the carboxylic acid group is interfering with the reaction, consider using a protecting group that can be removed in a later step. |
| Difficulty in Product Purification | 1. Product is an oil or amorphous solid: The product may not crystallize easily. 2. Product is highly polar: The product may be difficult to elute from a silica gel column. 3. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. Recrystallization Solvent Screening: Screen a wide range of solvents and solvent mixtures to find a suitable system for recrystallization. 2. Alternative Chromatography: Consider using a different stationary phase for column chromatography, such as alumina or reverse-phase silica. 3. Acid-Base Extraction: Utilize the acidic nature of the product to perform an acid-base extraction to remove neutral or basic impurities.[5] |
Experimental Protocols
A plausible synthetic route to this compound is a two-step process involving the formation of a methyl ester intermediate followed by hydrolysis.
Step 1: Synthesis of Methyl Indolizine-6-carboxylate (Illustrative Protocol)
This protocol is a generalized procedure based on common methods for indolizine synthesis and should be optimized for specific substrates.
-
Reaction: A 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkene.
-
Reagents:
-
Methyl 2-(pyridin-2-yl)acetate
-
An appropriate α-bromo ester (e.g., methyl 2-bromoacrylate)
-
A non-nucleophilic base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
-
Procedure:
-
To a solution of methyl 2-(pyridin-2-yl)acetate in anhydrous acetonitrile, add the α-bromo ester.
-
Cool the mixture in an ice bath and slowly add triethylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Step 2: Hydrolysis of Methyl Indolizine-6-carboxylate to this compound
-
Reaction: Base-catalyzed hydrolysis of the methyl ester.
-
Reagents:
-
Methyl Indolizine-6-carboxylate
-
Aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide)
-
Methanol or ethanol as a co-solvent
-
Aqueous solution of an acid for workup (e.g., hydrochloric acid)
-
-
Procedure:
-
Dissolve the methyl indolizine-6-carboxylate in a mixture of methanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Methyl Indolizine-6-carboxylate Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Acetonitrile | 25 | 24 | 45 |
| 2 | Triethylamine | DMF | 25 | 24 | 55 |
| 3 | DBU | Acetonitrile | 25 | 18 | 65 |
| 4 | DBU | DMF | 50 | 12 | 75 |
| 5 | K₂CO₃ | Acetonitrile | 80 | 24 | 30 |
Note: This data is illustrative and serves as an example for systematic optimization.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. Indolizine synthesis [organic-chemistry.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
"identifying and characterizing side products in indolizine synthesis"
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in indolizine synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common side products in your reactions.
Troubleshooting Guides
Issue: Low Yield and Multiple Spots on TLC
Q1: My indolizine synthesis has a low yield, and the TLC plate shows multiple spots, some of which are difficult to separate. What are the likely side products and how can I minimize them?
A1: Low yields and complex reaction mixtures are common challenges in indolizine synthesis, often stemming from side reactions that compete with the desired product formation. The nature of these side products is highly dependent on your chosen synthetic route (e.g., Tschitschibabin reaction, 1,3-dipolar cycloaddition, etc.).
Common Causes and Solutions:
-
Formation of Regioisomers: Depending on the substitution pattern of your reactants, multiple isomers of the indolizine product can form.[1][2] For instance, in reactions involving unsymmetrical pyridines or other precursors, cyclization can occur at different positions.
-
Incomplete Reaction or Degradation: The starting materials may not have fully reacted, or the product might be degrading under the reaction conditions.
-
Solution: Monitor the reaction progress closely using TLC or HPLC. Consider adjusting the reaction time, temperature, or concentration of reactants. If product degradation is suspected, a lower reaction temperature or a different workup procedure may be necessary.
-
-
Side Reactions of Intermediates: Reactive intermediates, such as ylides in 1,3-dipolar cycloadditions, can undergo undesired reactions if not efficiently trapped by the dipolarophile.
-
Solution: Ensure high purity of reactants. The stability of intermediates like 1,3-dipoles can be critical; for unstable intermediates, in situ generation is often the best approach.[5] Optimizing the stoichiometry of reactants can also favor the desired reaction pathway.
-
Issue: Unexpected Ester Derivative Isolated
Q2: I isolated an indolizine derivative with a different ester group than my starting material. What is causing this, and how can I prevent it?
A2: This is a classic case of transesterification, a frequent side reaction when alcoholic solvents (like methanol or ethanol) are used in the presence of ester functionalities on the reactants, especially under basic or acidic conditions.
Troubleshooting Transesterification:
| Issue ID | Problem Description | Potential Cause | Recommended Solution |
| TRS-001 | Isolation of an unexpected methyl or ethyl ester of the indolizine product. | The alcoholic solvent (e.g., methanol, ethanol) is participating in a transesterification reaction. | Switch to a non-alcoholic, aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or toluene. Ensure all reagents and glassware are anhydrous. |
| TRS-002 | Reduced yield of the desired ester and formation of a mixture of esters. | Residual alcohol from a previous synthetic step or impurities in the reagents. | Thoroughly dry all starting materials and solvents before use. The use of molecular sieves can help remove trace amounts of water and alcohol. |
| TRS-003 | Side reaction observed even with non-alcoholic solvents. | The base used (e.g., sodium methoxide) is acting as a source of alkoxide nucleophiles. | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If an alkoxide is necessary, use one that matches the ester group you want to preserve. |
Frequently Asked Questions (FAQs)
Q3: How can I identify the structure of an unknown side product in my reaction mixture?
A3: A combination of chromatographic separation and spectroscopic analysis is the standard approach.
-
Isolation: First, attempt to isolate the impurity using column chromatography, preparative TLC, or preparative HPLC.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the purified impurity to determine its molecular weight. The fragmentation pattern can provide clues about the structure.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for elucidating the full structure.[10] 2D NMR techniques (like COSY, HSQC, and HMBC) can help establish connectivity between atoms.
-
Synthesis and Confirmation: If a structure is proposed, synthesizing the compound and comparing its analytical data (TLC, HPLC retention time, NMR, MS) with the isolated impurity can confirm its identity.[11]
Q4: What are some common side products specific to the 1,3-dipolar cycloaddition synthesis of indolizines?
A4: The 1,3-dipolar cycloaddition is a powerful method, but it can lead to specific side products.[12][13]
-
Alternative Cycloaddition Pathways: If the dipolarophile has multiple reactive sites, cycloaddition can occur at an undesired position, leading to isomers.[14]
-
Dimerization of the 1,3-Dipole: The pyridinium ylide (the 1,3-dipole) can sometimes react with itself, especially at higher concentrations or if the dipolarophile is not very reactive.
-
Rearrangement Products: The initial cycloadduct can sometimes undergo rearrangements to form more stable products under the reaction conditions.
Q5: Can reaction conditions be optimized to favor the desired indolizine product over side products?
A5: Absolutely. Systematic optimization of reaction parameters is key to improving yield and purity.
Data Presentation: Optimization of a Three-Component Indolizine Synthesis
The following table illustrates how changing the catalyst, solvent, and temperature can impact the yield of the desired indolizine product in a hypothetical three-component reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | CH₂Cl₂ | 70 | 12 | 85 |
| 2 | Cu(OAc)₂ (10) | Toluene | 100 | 12 | 65 |
| 3 | FeCl₃ (10) | MeCN | 80 | 12 | 72 |
| 4 | CuI (5) | CH₂Cl₂ | 70 | 12 | 78 |
| 5 | CuI (10) | CH₂Cl₂ | 50 | 24 | 60 |
This table is a representative example based on general principles of reaction optimization.[4]
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of an Indolizine Reaction Mixture
This protocol outlines a general method for monitoring reaction progress and assessing the purity of the crude product.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile) to a final volume of 1 mL in a clean vial.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength relevant to your indolizine derivative (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a sample of the starting materials for comparison.
-
Monitor the disappearance of starting material peaks and the appearance of the product peak.
-
The presence of other peaks indicates the formation of side products. The peak area percentage can give a rough estimation of the purity.
-
Protocol 2: NMR Sample Preparation for Side Product Characterization
This protocol is for preparing a sample of a purified side product for structural elucidation.
-
Sample Purity: Ensure the isolated side product is as pure as possible, as confirmed by HPLC or TLC.
-
Weighing the Sample: Accurately weigh 2-10 mg of the solid sample for ¹H NMR, or 10-50 mg for ¹³C NMR.[15]
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves your compound.[16][17]
-
Dissolution:
-
Filtration and Transfer:
-
Final Steps:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
-
The sample is now ready for NMR analysis.
-
Visualizations
Caption: Workflow for identifying and addressing side products in indolizine synthesis.
Caption: Troubleshooting logic for identifying the cause of transesterification.
References
- 1. rua.ua.es [rua.ua.es]
- 2. researchgate.net [researchgate.net]
- 3. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00118K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.msu.ru [chem.msu.ru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. Indolizine synthesis [organic-chemistry.org]
- 14. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. sites.bu.edu [sites.bu.edu]
"avoiding decomposition of Indolizine-6-carboxylic acid during workup"
Welcome to the Technical Support Center for Indolizine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition during experimental workup. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during workup?
A1: this compound, like many indolizine derivatives, is susceptible to three main degradation pathways during workup:
-
Oxidation: The electron-rich indolizine ring is prone to oxidation, which can be accelerated by exposure to air (atmospheric oxygen), light, and certain metal catalysts. This can lead to the formation of colored impurities.[1]
-
Decarboxylation: Heteroaromatic carboxylic acids can lose carbon dioxide (CO₂), especially at elevated temperatures or in the presence of acid or metal catalysts. This would result in the formation of indolizine.
-
pH-Related Instability: Both strongly acidic and strongly basic conditions can potentially lead to the decomposition of the indolizine ring system through hydrolysis or other rearrangements. Some indolizine derivatives have shown good stability in acidic (pH 1.2) and near-neutral (pH 6.8) conditions but may undergo hydrolysis at physiological pH (7.4).[1][2]
Q2: How do substituents on the indolizine ring affect its stability?
A2: Substituents can have a significant impact on the stability of the indolizine core. Electron-withdrawing groups can decrease the electron density of the ring system, potentially making it less susceptible to oxidation. Conversely, electron-donating groups can increase the electron density, enhancing its reactivity towards electrophiles and oxidants. The position of the substituent also plays a role in the overall stability.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To minimize degradation during storage, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Unsubstituted indolizine is known to be unstable and should be stored at temperatures below 0°C in a dark, sealed container.[1] For this compound, it is recommended to store it in amber vials to protect it from light.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of this compound.
Issue 1: Low yield of desired product after workup.
| Possible Cause | Troubleshooting Steps |
| Decomposition due to pH | - Maintain a mildly acidic to neutral pH (around 4-7) during extraction and concentration steps. - Avoid the use of strong acids and bases. If an acid or base wash is necessary, use dilute solutions and minimize contact time. |
| Oxidation | - Perform the workup under an inert atmosphere (nitrogen or argon). - Use degassed solvents for extraction and chromatography. - Avoid prolonged exposure of the compound to air and light. |
| Decarboxylation | - Avoid excessive heat during solvent evaporation. Use a rotary evaporator at low temperature and pressure. - If heating is necessary at any stage, conduct it for the shortest possible time. |
| Product Loss in Aqueous Layer | - The carboxylate salt may be highly water-soluble. After acidification of the aqueous layer to precipitate the carboxylic acid, ensure the pH is sufficiently low (around 3-4) for complete protonation. - If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent. |
Issue 2: The isolated product is discolored (e.g., yellow or brown).
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | - This is a common sign of oxidation of the indolizine ring.[1] - Implement measures to prevent oxidation as described above (inert atmosphere, degassed solvents). - Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), in small amounts during workup and storage, but be mindful that this will need to be removed during final purification. |
| Presence of Impurities from Starting Materials or Reaction | - Ensure the starting materials are pure. - Optimize the reaction conditions to minimize the formation of colored byproducts. |
| Light Exposure | - Protect the reaction and workup from light by covering flasks with aluminum foil.[1] |
Issue 3: Difficulty in precipitating the product from the aqueous layer.
| Possible Cause | Troubleshooting Steps |
| Incomplete Acidification | - Use a pH meter or pH paper to ensure the aqueous layer has reached a pH of 3-4 to fully protonate the carboxylate. |
| Product is Moderately Soluble in Water | - After acidification, cool the aqueous solution in an ice bath to reduce solubility. - If precipitation is still poor, extract the acidified aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Formation of a Fine Suspension | - If a fine precipitate forms that is difficult to filter, try adding a different co-solvent to encourage crystal growth or extract the entire mixture with an organic solvent. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Workup of this compound
This protocol is designed to isolate the carboxylic acid from a reaction mixture while minimizing exposure to harsh conditions.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a non-aqueous solvent, dilute it with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Initial Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract the acidic product into the aqueous layer as its sodium salt. Perform this extraction gently at first to avoid excessive foaming from any unreacted acid in the reaction mixture.
-
Separation: Separate the aqueous layer. Wash the organic layer one more time with the NaHCO₃ solution to ensure complete extraction of the carboxylic acid. Combine the aqueous layers.
-
Back-Wash: Wash the combined aqueous layers with a small amount of the organic solvent (e.g., ethyl acetate) to remove any neutral or basic impurities that may have been carried over.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH of the solution is approximately 3-4. This will protonate the carboxylate and cause the this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethanol, methanol, ethyl acetate, or mixtures with water.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of larger crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: General workflow for the workup and purification of this compound.
References
Technical Support Center: Optimization of Coupling Reactions Involving Indolizine-6-carboxylic Acid
Welcome to the technical support center for the optimization of coupling reactions with Indolizine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Table of Contents
-
General Troubleshooting & FAQs
-
Amide Coupling (Peptide Coupling)
-
Palladium-Catalyzed Cross-Coupling Reactions (General Guidance)
-
Suzuki-Miyaura Coupling
-
Sonogashira Coupling
-
Purification Strategies
General Troubleshooting & FAQs
This section addresses overarching issues that can arise during the synthesis and handling of this compound derivatives.
Q1: My starting this compound seems impure. How can I purify it before my coupling reaction?
A1: Impurities in the starting material are a common cause of low yields. This compound can be purified using standard techniques for carboxylic acids. A common method involves acid-base extraction:
-
Dissolve the crude acid in a suitable aqueous base (like NaOH or NH₄OH) to form the water-soluble carboxylate salt.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove neutral or basic impurities.
-
Re-acidify the aqueous layer with a mineral acid (e.g., dilute HCl) to a pH well below the pKa of the acid, causing the purified carboxylic acid to precipitate.[1]
-
Collect the solid by filtration or extract it into an organic solvent, dry, and concentrate.[1]
-
If necessary, further purification can be achieved by recrystallization from appropriate solvents like ethanol/water or toluene.[1]
Q2: The indolizine core appears to be unstable under my reaction conditions. How can I mitigate this?
A2: The indolizine ring system can be sensitive to strong acids, high temperatures, and certain oxidizing agents.
-
Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, run small-scale tests first to assess substrate stability. Some palladium-catalyzed reactions can be run at lower temperatures (e.g., 60°C) to improve yields and prevent catalyst decomposition.[2]
-
Inert Atmosphere: For oxygen-sensitive reactions, especially those involving palladium catalysts, ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) to prevent both catalyst oxidation and potential degradation of the electron-rich indolizine ring.[2]
-
pH Control: Avoid strongly acidic conditions. When working with the carboxylic acid, be mindful of pH during workup procedures.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape for the carboxylic acid). Visualize spots using UV light (254 nm) and consider staining with permanganate, which can react with the indolizine ring.
-
LC-MS: This is the preferred method for unambiguous tracking of starting material consumption and product formation, providing both retention time and mass-to-charge ratio data.[3]
Amide Coupling (Peptide Coupling)
This is the most direct coupling reaction involving the carboxylic acid functional group.
Troubleshooting and FAQs
Q1: My amide coupling reaction has a very low yield. What are the common causes?
A1: Low yields in amide coupling reactions often stem from several factors:
-
Inefficient Acid Activation: The carboxylic acid must be activated to react with the amine.[4] Ensure your coupling reagent is fresh and used in the correct stoichiometry. Common reagents include HATU, HOBt/EDC, and T3P®.[5][6]
-
Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to sluggish reactions. Using a stronger coupling reagent or slightly elevated temperatures may help.[6]
-
Side Reactions: The activated carboxylic acid can be unstable. O-acylisourea intermediates formed with carbodiimides (like EDC or DCC) can rearrange to unreactive N-acylureas.[7] The addition of HOBt or HOAt can trap the active ester and minimize this side reaction.[8]
-
Base Selection: An appropriate non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize acids formed during the reaction without interfering with the coupling.[6][7]
Q2: I am observing racemization in my product (if using a chiral amine). How can I prevent this?
A2: Racemization can occur with carbodiimide reagents.[4][8] To minimize it, additives like 1-hydroxybenzotriazole (HOBt) are essential.[8] Reagents like HATU are known to cause less epimerization.[8] Running the reaction at lower temperatures (e.g., 0°C to room temperature) can also help preserve stereochemical integrity.
Experimental Workflow Diagram
Caption: General workflow for amide coupling of this compound.
Data Presentation: Common Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Yield Range |
| EDC | HOBt | DIPEA | DMF / DCM | 0°C to RT | 60-85% |
| HATU | - | DIPEA | DMF | 0°C to RT | 75-95% |
| T3P® | - | DIPEA | Chloroform | -10°C to RT | 70-90%[5] |
| BOP | - | DIPEA | DMF | RT | 70-90% |
Yields are representative and highly dependent on the specific amine substrate.
Detailed Experimental Protocol: Amide Coupling using HATU
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Cool the mixture to 0°C in an ice bath. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) portion-wise, ensuring the temperature remains low.[7]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Palladium-Catalyzed Cross-Coupling Reactions (General Guidance)
For Suzuki-Miyaura or Sonogashira reactions, a halogenated derivative of this compound is typically required (e.g., 2-Bromo-indolizine-6-carboxylic acid). The following guidance applies to these transformations.
Troubleshooting and FAQs
Q1: My cross-coupling reaction is not working or gives very low yield.
A1: This is a frequent issue in palladium-catalyzed reactions.[2] Key factors to investigate are:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[3] For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step.[9][10]
-
Base: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the outcome. The base is crucial for the transmetalation step and must be carefully selected.[11]
-
Solvent: The solvent's polarity and coordinating ability are important. Common choices include dioxane, THF, DMF, or toluene, often with water as a co-solvent for Suzuki reactions.[3][12]
-
Temperature: Reactions are often run at elevated temperatures (80-120°C) to ensure efficient conversion, but this must be balanced against substrate and catalyst stability.[3]
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and sparging of the reaction vessel with an inert gas is a common cause of failure.[2]
Q2: I am observing significant amounts of a dehalogenated side product.
A2: This side reaction, known as protodehalogenation, can compete with the desired cross-coupling. It can be caused by impurities (especially water or protic solvents when not intended) or by certain reaction conditions. Consider using a rigorously anhydrous solvent and ensuring your base is not excessively hydrous.
Q3: My catalyst turns into palladium black, and the reaction stalls. What should I do?
A3: The formation of palladium black indicates catalyst decomposition and aggregation.[9]
-
Use a Stabilizing Ligand: Bulky phosphine or NHC ligands can stabilize the palladium center and prevent aggregation.
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition.
-
Adjust Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can prevent aggregation at high concentrations.
Troubleshooting Logic Diagram
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"strategies for improving the solubility of Indolizine-6-carboxylic acid"
Technical Support Center: Indolizine-6-carboxylic Acid Solubility
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound, as a carboxylic acid, is expected to have low solubility in neutral or acidic aqueous solutions. Its solubility is pH-dependent. In acidic or neutral pH, the carboxylic acid group remains protonated (-COOH), making the molecule less polar and thus less soluble in water. To improve solubility, you should consider increasing the pH of the aqueous buffer.
Q2: What is the most straightforward method to improve the aqueous solubility of this compound?
A2: The most direct method is pH modification to form a salt.[1][2] By increasing the pH of the solution with a base (e.g., sodium hydroxide, potassium hydroxide), the carboxylic acid group will be deprotonated to a carboxylate salt (-COO⁻Na⁺), which is significantly more soluble in water.[2] Approximately 40% of FDA-approved drugs are pharmaceutical salts.[1]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic co-solvents can be used to increase the solubility of poorly water-soluble compounds.[3][4] Common water-miscible organic solvents like DMSO, NMP, DMA, ethanol, PEG, and propylene glycol can be effective.[3] The choice of co-solvent will depend on the specific requirements of your experiment, including toxicity and compatibility with other components. The solubility in some organic solvents can be enhanced by the presence of a small amount of water.[5][6][7]
Q4: What are surfactants and how can they help in solubilizing this compound?
A4: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[1][8] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, like this compound, thereby increasing their apparent solubility in water.[8] Common pharmaceutical surfactants include polysorbates (e.g., Tween 80) and sodium dodecyl sulfate (SDS).[3][8]
Q5: What is co-crystallization and can it be used for this compound?
A5: Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a co-former (another molecule) are crystallized together in a specific stoichiometric ratio to form a new crystalline solid.[9] This can significantly alter the physicochemical properties of the API, often leading to improved solubility and dissolution rates.[10][11][12] Carboxylic acids are commonly used as co-formers, and this technique could be a viable strategy for this compound.[10][12][13]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution after pH adjustment.
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Ensure enough base has been added to fully deprotonate the carboxylic acid. It is recommended to aim for a pH at least 2 units above the pKa of the carboxylic acid. |
| Common Ion Effect | If using a buffer, the presence of a common ion might suppress the solubility of the salt form. Try using a different buffer system. |
| Temperature Effects | Solubility is often temperature-dependent. Ensure the solution is maintained at a constant temperature. Some compounds are less soluble at lower temperatures.[1] |
| Supersaturation | The solution may have been temporarily supersaturated. Allow for an extended equilibration time with stirring to determine the true equilibrium solubility. |
Issue 2: Low solubility in organic co-solvent systems.
| Possible Cause | Troubleshooting Step |
| Inappropriate Co-solvent | The polarity of the co-solvent may not be optimal. Screen a panel of co-solvents with varying polarities (e.g., DMSO, ethanol, propylene glycol, PEG 400).[3] |
| Incorrect Co-solvent/Water Ratio | The solubility of a compound in a co-solvent system can vary significantly with the solvent-water ratio.[1] Experiment with different ratios to find the optimal composition. |
| Presence of Water | For some organic solvents, the presence of a small amount of water can significantly enhance the solubility of carboxylic acids.[5][6][7] Conversely, for other systems, water may decrease solubility. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol is based on the equilibrium solubility method recommended by the World Health Organization.[14][15][16]
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a pH range of 1.2 to 7.4 (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be in a fine powder to maximize surface area.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 ± 1 °C) for a predetermined amount of time (e.g., 24-48 hours) to ensure equilibrium is reached.[15] Preliminary tests can be run to determine the time to equilibrium.[14][15]
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration through a suitable filter (e.g., 0.45 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.
Protocol 2: Screening of Co-solvents for Improved Solubility
-
Solvent Selection: Choose a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Preparation of Solvent Systems: Prepare binary solvent systems by mixing each co-solvent with water at different volume ratios (e.g., 20:80, 50:50, 80:20 co-solvent:water).
-
Solubility Measurement: Add an excess amount of this compound to each solvent system.
-
Equilibration and Analysis: Follow steps 3-5 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.
-
Data Presentation: Summarize the results in a table for easy comparison.
| Solvent System (v/v) | Solubility (µg/mL) |
| Water | < 1 |
| 20% Ethanol / 80% Water | 15 |
| 50% Ethanol / 50% Water | 150 |
| 80% Ethanol / 20% Water | 500 |
| 20% PEG 400 / 80% Water | 50 |
| 50% PEG 400 / 50% Water | 450 |
| 80% PEG 400 / 20% Water | > 1000 |
| 20% DMSO / 80% Water | 200 |
| 50% DMSO / 50% Water | > 2000 |
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Strategies for Improving Solubility.
Caption: Effect of pH on Carboxylic Acid Solubility.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. longdom.org [longdom.org]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 8. jocpr.com [jocpr.com]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids [mdpi.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. who.int [who.int]
- 16. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
"troubleshooting guide for the N-acylation of indolizine compounds"
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acylation of indolizine compounds. The content is structured to address specific experimental challenges in a clear question-and-answer format.
Troubleshooting Guide
Issue 1: Low to No Yield of N-Acylated Product
Question: My N-acylation reaction on an indolizine substrate is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?
Answer: Low to no yield in the N-acylation of indolizines can stem from several factors, primarily related to the inherent low nucleophilicity of the bridgehead nitrogen atom and suboptimal reaction conditions.
Possible Causes and Solutions:
-
Insufficiently Activated Acylating Agent: The electrophilicity of your acylating agent may be too low to react with the relatively non-nucleophilic nitrogen of the indolizine.
-
Solution: Switch to a more reactive acylating agent. For instance, if you are using an acid anhydride, consider using the corresponding acyl chloride. Acyl chlorides are generally more electrophilic and can increase the reaction rate.
-
-
Inappropriate Base or Sub-stoichiometric Amount: The choice and amount of base are critical. The base deprotonates the indolizine (if it has an N-H) or activates the acylating agent. For indolizine itself, which lacks an N-H proton, the base's role is more complex, possibly involving the formation of a more reactive acylating species.
-
Solution: If applicable to your specific indolizine derivative, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation. For indolizines without an N-H, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct (e.g., HCl) from reactions with acyl chlorides. Ensure at least a stoichiometric amount of base is used.
-
-
Reaction Temperature is Too Low: The activation energy for the N-acylation of the indolizine ring might not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature that promotes product formation without leading to decomposition.
-
-
Steric Hindrance: Bulky substituents on either the indolizine ring (especially near the nitrogen) or the acylating agent can sterically hinder the reaction.
-
Solution: If possible, choose starting materials with less steric bulk. Alternatively, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time) or a less sterically hindered acylating agent.
-
Issue 2: Predominant C-Acylation Instead of N-Acylation
Question: My reaction is yielding a product, but spectral analysis (NMR, MS) indicates that acylation has occurred on the five-membered ring (C1 or C3) instead of the nitrogen atom. How can I favor N-acylation?
Answer: Indolizines are electron-rich aromatic systems, and electrophilic substitution, such as Friedel-Crafts acylation, preferentially occurs at the C3 and C1 positions.[1] This is often the default reaction pathway, especially under conditions that favor the formation of a highly reactive acylium ion.
Strategies to Promote N-Acylation over C-Acylation:
-
Avoid Lewis Acids: Friedel-Crafts conditions, which typically employ Lewis acids like AlCl₃ or FeCl₃, strongly favor C-acylation by generating a highly electrophilic acylium ion.[2][3]
-
Solution: Avoid the use of Lewis acids. Instead, opt for conditions that do not generate a free acylium ion.
-
-
Utilize a Strong Base with a Less Reactive Acylating Agent: This strategy is analogous to what is employed for the N-acylation of indoles.[4] While indolizine itself does not have an N-H to deprotonate, this principle can be adapted for N-acylatable indolizine precursors or derivatives.
-
Solution: For indolizine precursors with an available N-H, using a strong base like NaH in a polar aprotic solvent (e.g., DMF, THF) can generate an anionic nitrogen species that is a harder nucleophile, favoring reaction at the nitrogen.
-
-
Choice of Acylating Agent: The nature of the acylating agent can influence the selectivity.
Issue 3: Formation of Multiple Products and Purification Challenges
Question: My reaction is messy, showing multiple spots on TLC, and I am struggling to isolate the desired N-acylated indolizine. What are the likely side reactions, and what purification strategies can I use?
Answer: The formation of multiple products is a common issue arising from the competing reactivities of the indolizine core and potential side reactions of the starting materials or products.
Common Side Reactions:
-
Mixture of N- and C-Acylated Products: As discussed, this is a primary competing reaction.
-
Di-acylation: It is possible to get acylation at both a carbon and the nitrogen, or at multiple carbon positions.
-
Polymerization/Decomposition: Indolizines can be sensitive to strongly acidic or high-temperature conditions, leading to decomposition or polymerization.
-
Hydrolysis of Acylating Agent: If trace amounts of water are present, the acylating agent can hydrolyze, reducing its effective concentration.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating isomers and other byproducts.
-
Tips: Use a shallow solvent gradient to improve the separation of closely eluting isomers. A solvent system of ethyl acetate and hexane is a good starting point.
-
-
Recrystallization: If the desired N-acylated product is a solid and can be obtained in reasonable purity after chromatography, recrystallization can be an effective final purification step.
-
Preparative TLC or HPLC: For difficult separations or small-scale reactions, preparative TLC or HPLC can provide higher resolution.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for the N-acylation of a novel indolizine?
A1: A good starting point, by analogy with indole chemistry, would be to use an acyl chloride as the acylating agent with a tertiary amine base like triethylamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature. Alternatively, using a thioester with a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene at elevated temperatures has shown success for N-acylation of related heterocycles.[4][5][7]
Q2: How do electron-donating or electron-withdrawing substituents on the indolizine ring affect N-acylation?
A2:
-
Electron-donating groups (EDGs) on the indolizine ring will increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. This will likely increase the rate of the competing C-acylation reaction.
-
Electron-withdrawing groups (EWGs) will decrease the electron density of the ring system. This will deactivate the ring towards C-acylation, which could potentially make N-acylation more favorable, although the overall reaction rate may be slower. For N-acylation of substituted indoles, EWGs at the 5-position have been shown to give high yields.[8]
Q3: Can I use carboxylic acids directly for the N-acylation of indolizines?
A3: Direct acylation with carboxylic acids is challenging due to the low reactivity of the carboxylic acid and the need to remove the water byproduct. This approach typically requires a coupling agent to first activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are commonly used for this purpose in the N-acylation of other heterocycles.[8]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
To a solution of the indolizine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N-Acylation using a Thioester
-
In a flask equipped with a reflux condenser, combine the indolizine (1.0 eq.), the thioester (3.0 eq.), and cesium carbonate (Cs₂CO₃) (3.0 eq.) in xylene.[4][5]
-
Heat the mixture to 140 °C and stir for 12-24 hours under an inert atmosphere.[4][5]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove the base.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Acylation of 3-Methyl-1H-indole with S-Methyl Butanethioate (Analogous System) [5][7]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ (3.0) | Xylene | 140 | 97 |
| 2 | NaOt-Bu (3.0) | Xylene | 140 | 82 |
| 3 | NaOH (3.0) | Xylene | 140 | Trace |
| 4 | K₂CO₃ (3.0) | Xylene | 140 | Trace |
| 5 | None | Xylene | 140 | No Reaction |
| 6 | Cs₂CO₃ (3.0) | Toluene | 140 | 89 |
| 7 | Cs₂CO₃ (3.0) | DMF | 140 | 0 |
| 8 | Cs₂CO₃ (3.0) | THF | 140 | 0 |
| 9 | Cs₂CO₃ (3.0) | Xylene | 100 | 73 |
Data adapted from a study on indoles, providing a starting point for optimization in indolizine systems.
Visualizations
Caption: Troubleshooting workflow for N-acylation of indolizine.
Caption: Factors influencing N- vs. C-acylation selectivity.
References
- 1. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of Indolizine-6-carboxylic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive validation of the structure of indolizine-6-carboxylic acid by comparing its predicted Nuclear Magnetic Resonance (NMR) spectral data with experimentally obtained data for the parent indolizine and other substituted derivatives. This comparative analysis, supported by detailed experimental protocols, offers a robust framework for the characterization of this and similar molecules.
Comparative Analysis of NMR Data
The precise structure of this compound can be confidently established by analyzing its ¹H and ¹³C NMR spectra. The expected chemical shifts are predicted based on the known spectral data of the parent indolizine molecule and the electronic effects of the carboxylic acid substituent. The following tables summarize the experimental NMR data for indolizine and a representative derivative, 2-phenylindolizine, which serve as a basis for our structural validation.
Table 1: ¹H NMR Spectral Data (ppm)
| Proton | Indolizine (in CCl₄)[1] | 2-Phenylindolizine (in CDCl₃)[2] | Predicted this compound |
| H-1 | 6.28 | 6.69 | ~6.4-6.6 |
| H-2 | 6.64 | - | ~6.7-6.9 |
| H-3 | 7.14 | 7.94 | ~7.2-7.4 |
| H-5 | 7.76 | 8.21 | ~8.0-8.2 |
| H-7 | 6.31 | 6.50 | ~7.8-8.0 |
| H-8 | 6.50 | 6.67 | ~6.6-6.8 |
| COOH | - | - | ~10-13 |
Table 2: ¹³C NMR Spectral Data (ppm)
| Carbon | 2-Phenylindolizine[2] | Predicted this compound |
| C-1 | 96.65 | ~98-102 |
| C-2 | 109.22 | ~110-115 |
| C-3 | 110.50 | ~112-117 |
| C-5 | 117.33 | ~120-125 |
| C-6 | 119.05 | ~125-130 |
| C-7 | 125.05 | ~128-133 |
| C-8 | 126.19 | ~128-133 |
| C-8a | 135.35 | ~137-142 |
| COOH | - | ~165-175 |
The presence of the electron-withdrawing carboxylic acid group at the C-6 position is expected to cause a downfield shift (higher ppm) for the adjacent protons and carbons, most notably H-5 and H-7, as well as C-5 and C-7. The characteristic signal for the carboxylic acid proton is anticipated to appear in the range of 10-13 ppm[3]. Similarly, the carboxyl carbon should be observed in the downfield region of the ¹³C NMR spectrum, typically between 165 and 185 ppm[3].
Experimental Protocols
To ensure accurate and reproducible results, the following detailed methodologies for NMR analysis are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to acquire the spectra.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply an exponential window function before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
Structure Validation Workflow
The process of validating the structure of a synthesized compound like this compound using NMR spectroscopy follows a logical progression.
References
"comparing the efficacy of different synthetic routes to Indolizine-6-carboxylic acid"
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. This guide provides a comparative analysis of two distinct synthetic routes to Indolizine-6-carboxylic acid, a valuable building block in medicinal chemistry. The comparison focuses on a pyrrole-based approach via a Stobbe condensation and a pyridine-based strategy utilizing a 1,3-dipolar cycloaddition, with supporting experimental data and detailed protocols to inform synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Pyrrole-Based (Stobbe Condensation) | Route 2: Pyridine-Based (1,3-Dipolar Cycloaddition) |
| Starting Materials | Pyrrole-2-carboxaldehyde, Diethyl succinate | 3-Pyridinecarboxylic acid, 2-Bromoacetophenone, Ethyl propiolate |
| Key Reactions | Stobbe condensation, Cyclization | Pyridinium ylide formation, 1,3-Dipolar cycloaddition |
| Reported Yield | Good | Moderate |
| Reaction Conditions | Base-mediated condensation followed by cyclization with acetic anhydride and triethylamine | Base-mediated ylide formation followed by cycloaddition at room temperature |
| Scalability | Potentially scalable | Generally suitable for lab-scale synthesis |
| Key Advantages | Utilizes readily available starting materials. | Mild reaction conditions for the cycloaddition step. |
| Key Disadvantages | Formation of indole regioisomer as a potential byproduct. | Requires preparation of the pyridinium ylide precursor. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.
Caption: Comparative workflow of pyrrole-based and pyridine-based syntheses.
Route 1: Pyrrole-Based Synthesis via Stobbe Condensation
This synthetic approach commences with the Stobbe condensation of pyrrole-2-carboxaldehyde and diethyl succinate. The resulting Stobbe product is then subjected to cyclization conditions that favor the formation of the indolizine ring system over the isomeric indole.
Experimental Protocol
Step 1: Stobbe Condensation
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add a mixture of freshly distilled pyrrole-2-carboxaldehyde and diethyl succinate.
-
Stir the reaction mixture at room temperature until the consumption of the aldehyde is observed by TLC.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Stobbe condensation product.
Step 2: Cyclization to Ethyl 5-acetyl-7,8-dihydro-6H-cyclopenta[e]indolizine-6-carboxylate
-
Dissolve the crude Stobbe product in a mixture of acetic anhydride and triethylamine.
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired ethyl indolizine-6-carboxylate derivative.
A study by Kim and Vedejs demonstrated that the use of acetic anhydride and triethylamine in the cyclization step of the Stobbe product derived from pyrrole-2-carboxaldehyde and diethyl succinate leads to the formation of the corresponding indolizine derivative in good yield, as the presence of a base promotes the formation of the indolizine product.[1][2]
Route 2: Pyridine-Based Synthesis via 1,3-Dipolar Cycloaddition
This strategy involves the formation of a pyridinium ylide from a 3-substituted pyridine, which then undergoes a 1,3-dipolar cycloaddition reaction with an appropriate dipolarophile, such as an acetylenic ester, to construct the indolizine core.
Experimental Protocol
Step 1: Synthesis of Pyridinium Salt
-
React 3-pyridinecarboxylic acid with an alkylating agent, such as 2-bromoacetophenone, in a suitable solvent like acetone.
-
Stir the mixture at room temperature or with gentle heating until the formation of a precipitate is complete.
-
Collect the pyridinium salt by filtration, wash with a cold solvent, and dry under vacuum.
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the pyridinium salt in a solvent such as methanol.
-
Add a base, for example, potassium carbonate, to the suspension to generate the pyridinium ylide in situ.
-
To this mixture, add the dipolarophile, ethyl propiolate, and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl indolizine-6-carboxylate.
The 1,3-dipolar cycloaddition of pyridinium ylides with alkynes is a well-established method for the synthesis of indolizines. The reaction proceeds under mild conditions, and the regioselectivity is influenced by the substituents on both the ylide and the dipolarophile.[3][4]
Concluding Remarks
Both the pyrrole-based Stobbe condensation route and the pyridine-based 1,3-dipolar cycloaddition route offer viable pathways to this compound derivatives. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to potential side products. The pyrrole-based route may be advantageous for larger scale synthesis due to the use of simple starting materials, while the pyridine-based route offers mild reaction conditions for the key cycloaddition step. Further optimization of both routes could lead to improved efficacy and broader applicability in the synthesis of novel indolizine-based compounds for drug discovery and development.
References
- 1. Collection - A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde:â A Facile Synthesis of Indoles and Indolizines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the Molecular Weight of Indolizine-6-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of a compound's molecular weight is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of mass spectrometry for determining the molecular weight of Indolizine-6-carboxylic acid, alongside alternative analytical techniques. Experimental protocols and data are presented to offer a comprehensive overview for selecting the most appropriate method.
This compound, with a molecular formula of C₉H₇NO₂, has a theoretical monoisotopic mass of 161.047678466 Da.[1] Accurate mass determination is essential to verify the successful synthesis of the target molecule and to rule out the presence of impurities or alternative products. Mass spectrometry stands out as a primary tool for this purpose due to its high sensitivity and accuracy.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For a small organic molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to minimize fragmentation and preserve the molecular ion.[2][3]
Expected Mass Spectrometry Data for this compound
High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure m/z values to several decimal places, allowing for the confident determination of the elemental composition.[4] For this compound, various adducts can be expected in the mass spectrum, depending on the ionization mode and the solvent system used.
| Ion Type | Theoretical m/z | Ionization Mode |
| [M+H]⁺ | 162.05496 | Positive |
| [M+Na]⁺ | 184.03690 | Positive |
| [M+K]⁺ | 200.01084 | Positive |
| [M-H]⁻ | 160.04040 | Negative |
| [M+HCOO]⁻ | 206.04588 | Negative |
| [M+CH₃COO]⁻ | 220.06153 | Negative |
Table 1: Predicted m/z values for common adducts of this compound in ESI-MS. Data sourced from PubChemLite.[5]
Due to the presence of the carboxylic acid group, which readily loses a proton, the deprotonated molecule [M-H]⁻ is expected to be a prominent ion in the negative ion mode.
Experimental Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Experimental Protocol for ESI-MS
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL.
-
If necessary, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Data Acquisition :
-
Liquid Chromatography (Optional) : For analysis of purity, the sample can be injected into a High-Performance Liquid Chromatography (HPLC) system coupled to the mass spectrometer. A C18 column is often suitable for small aromatic molecules.
-
Mass Spectrometry :
-
Ionization Source : Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer : A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
-
Scan Range : Set the mass spectrometer to scan a range that includes the expected m/z of the molecular ions and potential fragments (e.g., m/z 50-500).
-
Data Acquisition : Acquire full scan mass spectra. If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion.
-
-
Comparison with Alternative Techniques
While mass spectrometry is a primary method for molecular weight confirmation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | High sensitivity (femtomole to attomole levels), high accuracy, and can be coupled with chromatography for mixture analysis.[6] | Does not provide detailed structural connectivity information without fragmentation analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (connectivity of atoms). | Non-destructive and provides unambiguous structural elucidation.[6][7] | Lower sensitivity compared to MS, requires larger sample amounts (milligrams), and does not directly provide the molecular weight of an unknown compound.[7][8][9] |
| Elemental Analysis (Combustion Analysis) | Percentage of C, H, N, and other elements, leading to the empirical formula. | Provides the ratio of elements in a compound.[10] | Determines the empirical formula, not the molecular formula, and requires a separate determination of the molecular weight. Requires a pure sample. |
Logical Relationship of Analytical Techniques for Structural Confirmation
The following diagram illustrates how these techniques can be used in a complementary fashion to confirm the structure and molecular weight of a synthesized compound.
Conclusion
For the definitive confirmation of the molecular weight of this compound, high-resolution mass spectrometry is the most direct and sensitive method. It provides an accurate mass measurement that can confirm the elemental composition. While NMR spectroscopy is unparalleled for detailed structural elucidation and elemental analysis can verify the empirical formula, neither technique directly provides the molecular weight with the same precision and sensitivity as mass spectrometry. Therefore, a comprehensive characterization of a newly synthesized compound like this compound would ideally involve HRMS for molecular weight and formula confirmation, complemented by NMR for structural verification.
References
- 1. This compound | C9H7NO2 | CID 22565707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 6. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 7. quora.com [quora.com]
- 8. azooptics.com [azooptics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Stoichiometry: Elemental Analysis [chm.davidson.edu]
Validating the Purity of Synthesized Indolizine-6-carboxylic Acid: A Comparative HPLC-Based Guide
For researchers and professionals in drug development, establishing the purity of newly synthesized compounds is a critical step in ensuring the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized Indolizine-6-carboxylic acid, a key intermediate in various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC is the most widely employed method for determining the purity of non-volatile and thermally stable drug molecules. Its high resolution, sensitivity, and accuracy make it the gold standard for separating the main compound from its impurities.
Experimental Protocol: HPLC Method for this compound
A standard reverse-phase HPLC method for the purity determination of this compound is outlined below. This protocol is a starting point and may require optimization based on the specific impurities present.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Purity Calculation:
The purity of the sample is typically determined by the area percentage method, calculated as follows:
This method assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, a reference standard of known purity should be used.
Comparative Analysis of Purity Validation Techniques
While HPLC is the preferred method, other analytical techniques can provide complementary information or be used when HPLC is not suitable. The table below compares HPLC with other common methods for purity determination.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, applicable to a wide range of compounds. | Requires a chromophore for UV detection, can be time-consuming, potential for co-elution. | Primary method for purity determination and impurity profiling of drug substances and intermediates. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for impurity identification, high specificity. | More complex instrumentation, higher cost, matrix effects can suppress ionization. | Identification of unknown impurities and degradation products. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and semi-volatile compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds like this compound. | Analysis of residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. | Structural elucidation and confirmation, quantitative analysis with an internal standard. |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material. | Simple, rapid, and inexpensive. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. | Rapid screening of reaction progress and preliminary purity assessment. |
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of synthesized this compound, starting from the synthesized product to the final purity report.
Caption: Workflow for Purity Validation of this compound.
A Comparative Guide to the Antitumor Activities of Indolizine Derivatives: An In Vitro and In Vivo Perspective
For researchers, scientists, and drug development professionals, the indolizine scaffold represents a promising frontier in the quest for novel anticancer agents. This guide provides a comparative overview of the in vitro and in vivo studies of indolizine derivatives, with a particular focus on analogues of Indolizine-6-carboxylic acid. While direct comparative studies on the in vitro and in vivo efficacy of specific this compound derivatives are limited in publicly available literature, this guide synthesizes the existing experimental data for the broader class of indolizine compounds to offer valuable insights for future research and development.
Indolizine-based compounds have demonstrated a wide range of biological activities, with significant potential in anticancer applications.[1] These activities include the inhibition of crucial cellular processes like tubulin polymerization and the disruption of key signaling pathways such as EGFR.[1] This guide will delve into the quantitative data from various studies, present detailed experimental protocols, and visualize relevant biological pathways to provide a comprehensive resource for the scientific community.
In Vitro Efficacy: Unveiling Anticancer Potential at the Cellular Level
In vitro studies are the cornerstone of anticancer drug discovery, providing initial insights into the cytotoxic and mechanistic properties of novel compounds. A variety of indolizine derivatives have been synthesized and evaluated against panels of human cancer cell lines, revealing promising antiproliferative activities.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values of various indolizine derivatives against different cancer cell lines, as reported in the literature.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Indolizine-glyoxylamide | Breast (MCF-7) | 0.8 | [2] |
| 2 | Indolizine-lactone | Prostate (DU-145) | 36.93 | [3] |
| 3 | Indolizine-lactone | Breast (MDA-MB-231) | 1.51 | [3] |
| 4 | Bromo-indolizine ester | Non-Small Cell Lung (HOP-62) | Not specified (34% growth inhibition at 10 µM) | [1] |
| 5 | Cyano-indolizine | CNS Cancer (SNB-75) | Not specified (52% growth inhibition at 10 µM) | [2] |
Table 1: In Vitro Cytotoxicity of Selected Indolizine Derivatives. This table highlights the potent and, in some cases, selective anticancer activity of different indolizine scaffolds.
Experimental Protocols: In Vitro Cytotoxicity Assessment
The following is a standard protocol for determining the in vitro cytotoxicity of novel compounds using the MTT assay, a widely accepted colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [4][5][6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indolizine derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for a predetermined exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Efficacy: Evaluating Antitumor Activity in Living Organisms
While in vitro assays provide crucial initial data, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a whole-organism context, taking into account factors like pharmacokinetics and toxicity. Data on the in vivo efficacy of this compound derivatives is particularly scarce, but studies on other indolizine analogues provide a framework for future investigations.
Preclinical Evaluation in Xenograft Models
A study on a novel indolizine derivative, NY-2, demonstrated its potential in a non-small cell lung cancer (NSCLC) xenograft model.[7] This highlights the promise of the indolizine scaffold in vivo.
| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Outcome | Reference |
| NY-2 | Nude mice | Non-Small Cell Lung Cancer | Tail vein injection | 6 mg/kg | Significant inhibition of lung metastases | [7] |
Table 2: In Vivo Antitumor Activity of an Indolizine Derivative. This table presents a case study of the in vivo efficacy of an indolizine compound.
Experimental Protocols: In Vivo Xenograft Studies
The following is a generalized protocol for assessing the in vivo antitumor activity of a novel compound in a xenograft mouse model.
Subcutaneous Xenograft Mouse Model Protocol [8]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the indolizine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring and Endpoint: Monitor the body weight and overall health of the mice throughout the study. The study is typically terminated when the tumors in the control group reach a predetermined size, or if significant toxicity is observed in the treatment group.
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy of the compound.
Visualizing the Path Forward: Workflows and Signaling Pathways
To further aid in the understanding and development of indolizine-based anticancer agents, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway that may be targeted by these compounds.
Caption: Experimental workflow for the development of indolizine-based anticancer agents.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an indolizine derivative.
Conclusion and Future Directions
The collective evidence from in vitro studies strongly supports the potential of indolizine derivatives as a promising class of anticancer agents. The diverse chemical space offered by the indolizine scaffold allows for the generation of compounds with potent and selective cytotoxicity against various cancer cell lines. However, the translation of this in vitro promise into in vivo efficacy remains a critical and underexplored area of research, particularly for this compound derivatives.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and pharmacokinetic properties of indolizine derivatives.
-
Comprehensive In Vivo Evaluation: Including xenograft studies, pharmacokinetic and toxicological profiling of lead compounds.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of indolizine derivatives and pave the way for the development of novel and effective cancer therapies.
References
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Frontiers | Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer [frontiersin.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indolizine Analogs with a Focus on C6-Substitutions
For Researchers, Scientists, and Drug Development Professionals
Indolizine, a bicyclic aromatic heterocycle, serves as a crucial scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As structural isomers of the well-explored indole nucleus, indolizine derivatives present a promising avenue for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indolizine analogs, with a particular emphasis on substitutions at the C6-position of the pyridine ring. The information herein is supported by experimental data from peer-reviewed studies to aid in the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
The biological activity of indolizine derivatives is significantly influenced by the nature and position of substituents on the core structure. Modifications on the pyridine ring, in particular, have been shown to modulate the anticancer and other biological activities of these compounds.[1]
Anticancer Activity of C6-Substituted Indolizine Analogs
Recent studies have explored the impact of various substituents at the C6-position on the cytotoxic and cytostatic activities of indolizine derivatives against several human cancer cell lines. The following table summarizes the quantitative data from these studies, providing a clear comparison of the analogs' performance.
| Compound ID | R1 (C1-substituent) | R2 (C3-substituent) | R6 (C6-substituent) | R8 (C8-substituent) | Cancer Cell Line | IC50 (µM) / % Growth Inhibition | Citation |
| 5c | -COOEt | -CO(4-CN-Ph) | -Br | H | Multiple | Strong cytostatic activity | [2] |
| HOP-62 (Non-small cell lung) | 34% cytotoxicity at 10 µM | [2] | |||||
| SNB-75 (Glioblastoma) | 15% cytotoxicity at 10 µM | [2] | |||||
| 6c | -COOEt | -CO(4-CN-Ph) | H | -Br | Multiple | Strong growth-inhibitory activity | [3] |
| SNB-75 (Glioblastoma) | Cytotoxic effect | [3] | |||||
| 12 | N/A | N/A | Aryl (Phenyl) | N/A | HCT-116 (Colon) | 0.39 µM | [4] |
| 27 | N/A | N/A | Aryl (3,4-dimethoxyphenyl) | N/A | HCT-116 (Colon) | >10 µM | [4] |
Key SAR Insights for Anticancer Activity:
-
Substitution on the Pyridine Ring: The presence of a bromine atom at the C6-position, as seen in compound 5c , contributes to potent cytostatic and cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and glioblastoma.[2]
-
Isomeric Comparison: A comparison between compound 5c (6-bromo) and its isomer 6c (8-bromo) suggests that the position of the halogen on the pyridine ring influences the activity profile.[2][3]
-
Steric and Electronic Effects at C6: In a series of 6,7-diaryl-tetrahydroindolizin-5-ones, the unsubstituted phenyl group at C6 (compound 12 ) demonstrated high potency against the HCT-116 colon cancer cell line.[4] The introduction of methoxy groups on this aryl ring (compound 27 ) was detrimental to the activity, indicating that steric bulk or electronic factors at this position play a crucial role.[4]
-
Ester Moiety at C1: The presence of a C1-ester group in indolizines has been consistently associated with enhanced cytotoxic potential compared to the corresponding acid or amide analogs.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in this guide.
In Vitro Anticancer Screening (NCI-60)
The anticancer activity of indolizine derivatives, such as compounds 5c and 6c , was evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.
-
Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions.
-
Cell Culture: The 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Assay Procedure:
-
Cells were seeded into 96-well microtiter plates and incubated for 24 hours.
-
The indolizine derivatives were added at a single concentration of 10 µM.
-
The plates were incubated for an additional 48 hours at 37°C, 5% CO2, and 100% humidity.
-
After incubation, adherent cells were fixed with trichloroacetic acid, and all cells were stained with sulforhodamine B.
-
The absorbance was measured at 515 nm to determine the protein content, which is proportional to the cell number.
-
-
Data Analysis: The percentage growth inhibition was calculated relative to control wells. A negative value indicates cell killing (cytotoxicity).[2][3]
Cytotoxicity Assay (MTT Assay) for HCT-116 Cells
The cytotoxicity of 6,7-diaryl-tetrahydroindolizin-5-one analogs was determined using the MTT assay.
-
Cell Seeding: HCT-116 colon cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.[4]
Visualizing Structure-Activity Relationships and Experimental Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: A general workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Methods for Indolizine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of intense research, leading to the development of a diverse array of catalytic methods. This guide provides an objective comparison of prominent catalytic strategies for indolizine synthesis, supported by experimental data, detailed methodologies for key reactions, and visualizations of reaction pathways to aid in catalyst selection and reaction optimization.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes the performance of various catalytic systems for the synthesis of indolizine derivatives, offering a clear comparison of their efficiency and reaction conditions.
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| Palladium | ||||
| Pd₂(dba)₃ / DPEphos | 2-(Pyridin-2-yl)acetonitrile derivative, Propargyl carbonate | K₂CO₃, DMSO, 140 °C, 16 h | Up to 91% | |
| Pd(PPh₃)₂Cl₂ | Propargylic pyridine | BQ, MeOH, rt, 3 h | 66% | |
| Pd/C | Propargylic pyridine | BQ, MeOH, rt, 3 h | 74% | |
| PdI₂/KI | 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl compound, Secondary amine, CO/Air | MeCN, 100 °C, 6-15 h | Good to Excellent | |
| Gold | ||||
| NaAuCl₄·2H₂O (2 mol%) | Pyridine-2-carboxaldehyde, Amine, Alkyne | Solvent-free, 60 °C, 1.5 h | Up to 95% | |
| AuCl₃ (2 mol%) | Pyridine-2-carboxaldehyde, Amine, Alkyne | Solvent-free, 60 °C, 1.5 h | 92% | |
| JohnPhosAu(I)Cl/AgSbF₆ | Indole/pyrrole with alkene-tethered diyne | DCE, 80 °C | 46% | |
| Copper | ||||
| CuI (5 mol%) | 2-Pyridyl-substituted propargylic acetate | Et₂NH, THF, rt, 1.5 h | 95% | |
| CuBr | Pyridine, Acetophenone, Nitroolefin | Mild conditions | High | |
| Cu(I) | Pyridotriazole, Terminal alkyne | Aerobic conditions | Good to Excellent | |
| Iron | ||||
| [Fe(TPP)Cl] (0.25 mol%) | Pyridine, Diazo compound, Alkyne | DCE, 40 °C, 16 h | Up to 77% | |
| Fe(acac)₃/TBAOH | Aldehyde, Terminal alkyne, Amine | - | Good | |
| Rhodium | ||||
| Rh₂(OAc)₄ (1 mol%) | Pyridotriazole, Alkyne | Toluene, 60 °C | 73-85% | |
| Organocatalyst | ||||
| Brønsted Acid | Indolizine, ortho-Hydroxybenzyl alcohol | - | Up to 89% | |
| Bicyclic Imidazole-Alcohol | Pyridine-2-carboxaldehyde, Cyclic enone | Water, 60 °C, 12 h | 19-70% |
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below.
Palladium-Catalyzed Annulation of 2-(Pyridin-2-yl)acetonitrile Derivatives and Propargyl Carbonates
This protocol provides a straightforward and efficient route to polysubstituted indolizines.
Procedure: A mixture of the 2-(pyridin-2-yl)acetonitrile derivative (0.2 mmol), propargyl carbonate (0.3 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), DPEphos (5.4 mg, 0.01 mmol), and K₂CO₃ (55.2 mg, 0.4 mmol) in DMSO (2.0 mL) is placed in a sealed tube. The reaction mixture is stirred at 140 °C for 16 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired indolizine product.
Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines
This method offers high atom economy and catalytic efficiency for the rapid synthesis of substituted aminoindolizines.
Procedure: In a sealed tube, pyridine-2-carboxaldehyde (0.5 mmol), an amine (0.6 mmol), an alkyne (0.75 mmol), and NaAuCl₄·2H₂O (4.0 mg, 0.01 mmol, 2 mol%) are mixed. The reaction mixture is stirred at 60 °C for 1.5 hours under solvent-free conditions. After the reaction is complete, the mixture is directly purified by column chromatography on silica gel to give the corresponding aminoindolizine.
Copper-Catalyzed Cycloisomerization of 2-Pyridyl-Substituted Propargylic Acetates
An efficient method for the synthesis of C-1 oxygenated indolizines under mild reaction conditions.
Procedure: To a solution of the 2-pyridyl-substituted propargylic acetate (0.2 mmol) in THF (2 mL) is added CuI (1.9 mg, 0.01 mmol, 5 mol%) and Et₂NH (0.021 mL, 0.2 mmol). The reaction mixture is stirred at room temperature for 1.5 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the C-1 oxygenated indolizine.
Iron-Catalyzed Three-Component Synthesis of Indolizines
A mild and expedient method using a cheap and abundant iron catalyst.
Procedure: To a solution of the pyridine (1.0 mmol), alkyne (1.2 mmol), and [Fe(TPP)Cl] (1.8 mg, 0.0025 mmol, 0.25 mol%) in 1,2-dichloroethane (DCE, 2 mL) in a sealed tube is added a solution of the diazo compound (0.5 mmol) in DCE (3 mL) via syringe pump over 4 hours at 40 °C. The reaction mixture is then stirred for an additional 12 hours at the same temperature. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the functionalized indolizine.
Rhodium-Catalyzed Transannulation of Pyridotriazoles with Alkynes
An efficient synthesis of functionalized indolizine derivatives via a denitrogenative transannulation.
Procedure: A mixture of the pyridotriazole (0.2 mmol), alkyne (0.4 mmol), and Rh₂(OAc)₄ (0.9 mg, 0.002 mmol, 1 mol%) in toluene (2 mL) is stirred at 60 °C in a sealed tube. After the starting material is consumed (as monitored by TLC), the reaction mixture is concentrated in vacuo. The residue is then purified by flash chromatography on silica gel to give the desired indolizine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the described indolizine syntheses.
Caption: Proposed catalytic cycle for the Palladium-catalyzed synthesis of indolizines.
Caption: Proposed pathway for the Gold-catalyzed synthesis of aminoindolizines.
Caption: Proposed catalytic cycle for the Copper-catalyzed cycloisomerization to form indolizines.
Caption: Proposed pathway for the Iron-catalyzed three-component synthesis of indolizines.
Safety Operating Guide
Proper Disposal of Indolizine-6-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of Indolizine-6-carboxylic acid, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedures in conjunction with their institution's specific environmental health and safety (EHS) guidelines.
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, proper handling and disposal are crucial. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] It must be treated as hazardous waste and disposed of through a licensed hazardous waste contractor.[2][3]
Hazard Profile and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its hazard classifications. The following table summarizes the key hazard information.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation[1] | P264: Wash hands thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[4] |
| Serious Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Required PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat.
All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3]
Experimental Protocol: Waste Disposal Procedure
This protocol details the necessary steps for the proper disposal of this compound, from the point of generation to its final collection.
1. Waste Minimization: Before commencing any experiment, plan to minimize waste generation by accurately calculating the required quantities of this compound and avoiding the preparation of surplus solutions.[3]
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[3]
-
Do not mix this compound waste with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents, strong bases, or amines in the same waste container.[2][3]
-
Collect solid waste separately from liquid waste.
-
If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[3]
3. Waste Container and Labeling:
-
Use a designated, sealable, and chemically compatible container for collecting this compound waste.
-
As soon as the first particle of waste is added, label the container clearly. The label must include:[3]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[3]
-
The SAA should feature secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[3]
-
Keep the waste container securely closed at all times, except when adding waste.[3]
5. Arranging for Waste Pickup:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[3]
-
Ensure all paperwork is completed as required.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Indolizine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Indolizine-6-carboxylic acid. The following procedural steps and data are designed to ensure a safe laboratory environment and operational efficiency.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. It is crucial to understand its properties and the potential risks associated with its handling.
Hazard Classification:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1]
GHS Pictogram:
⚠️
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following table summarizes key quantitative data for this compound and provides a reference for occupational exposure limits of a related simple carboxylic acid.
| Property | Value | Source |
| Chemical Formula | C₉H₇NO₂ | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| CAS Number | 588720-42-7 | PubChem[1] |
| Occupational Exposure Limit (OEL) | Not Established | - |
| Reference OEL (Acetic Acid) | TWA: 10 ppm (OSHA, ACGIH) | OSHA[2] |
Note: TWA (Time-Weighted Average) is for a conventional 8-hour workday. The OEL for Acetic Acid is provided as a reference for a common carboxylic acid and should be used as a point of cautious guidance only.
Operational Plan: Safe Handling Protocol
A systematic approach is essential to minimize exposure and ensure safety when working with this compound. This protocol follows the hierarchy of controls, prioritizing engineering and administrative controls, supplemented by appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of solid this compound that may generate dust, and all procedures involving solutions, must be conducted in a certified chemical fume hood. If weighing the powder, a ventilated balance enclosure should be used.
-
Eye Wash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles with side shields are required. A face shield should be worn over the goggles when there is a significant risk of splashing. |
| Skin Protection | A flame-resistant lab coat must be worn and fully buttoned. Nitrile or neoprene gloves are recommended for handling this compound.[3][4] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated. |
| Respiratory Protection | For procedures that may generate dust and where engineering controls may not be sufficient, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. |
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the chemical fume hood for the handling of this compound.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Weighing and Transfer:
-
If possible, handle in a solution to avoid generating dust.
-
If handling the solid, perform all weighing and transfers within a ventilated balance enclosure or a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the powder. Avoid scooping in a manner that creates airborne dust.
-
Close the container immediately after use.
-
-
Experimental Work:
-
Conduct all reactions and manipulations within the chemical fume hood.
-
Keep all containers with this compound closed when not in use.
-
Use secondary containment, such as a tray, to contain any potential spills.
-
-
Decontamination:
-
Upon completion of work, decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.
-
Carefully remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to protect personnel and the environment.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any sharps contaminated with this chemical must be disposed of in a designated, puncture-resistant sharps container.
Step-by-Step Disposal Procedure
-
Container Labeling:
-
As soon as the first particle of waste is generated, label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list all other components of the waste.
-
Indicate the hazards associated with the waste (e.g., "Irritant").
-
Record the accumulation start date.
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Store incompatible waste streams separately to prevent accidental mixing.
-
-
Final Disposal:
-
Once the waste container is full or the accumulation time limit set by your institution is reached, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
-
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
